CL2-Mmt-SN38
Description
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Properties
Molecular Formula |
C102H122N12O24 |
|---|---|
Molecular Weight |
1900.1 g/mol |
IUPAC Name |
[(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] [4-[[(2S)-2-[[(2S)-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]-3-phenylpropanoyl]amino]-6-[[(4-methoxyphenyl)-diphenylmethyl]amino]hexanoyl]amino]phenyl]methyl carbonate |
InChI |
InChI=1S/C102H122N12O24/c1-4-81-82-60-79(115)34-37-86(82)108-94-83(81)65-113-89(94)61-85-84(98(113)123)67-136-99(124)101(85,5-2)138-100(125)137-66-72-26-32-77(33-27-72)106-96(121)87(23-15-16-40-105-102(74-19-11-7-12-20-74,75-21-13-8-14-22-75)76-30-35-80(126-3)36-31-76)109-97(122)88(59-70-17-9-6-10-18-70)107-91(117)69-135-68-90(116)103-41-43-127-45-47-129-49-51-131-53-55-133-57-58-134-56-54-132-52-50-130-48-46-128-44-42-112-64-78(110-111-112)62-104-95(120)73-28-24-71(25-29-73)63-114-92(118)38-39-93(114)119/h6-14,17-22,26-27,30-39,60-61,64,71,73,87-88,105,115H,4-5,15-16,23-25,28-29,40-59,62-63,65-69H2,1-3H3,(H,103,116)(H,104,120)(H,106,121)(H,107,117)(H,109,122)/t71?,73?,87-,88-,101-/m0/s1 |
InChI Key |
VBYLWGSFLJAJSE-WSVVYDBCSA-N |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCCNC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=C(C=C8)OC)NC(=O)[C@H](CC9=CC=CC=C9)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN3C=C(N=N3)CNC(=O)C3CCC(CC3)CN3C(=O)C=CC3=O)C2=NC2=C1C=C(C=C2)O |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCCNC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=C(C=C8)OC)NC(=O)C(CC9=CC=CC=C9)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN3C=C(N=N3)CNC(=O)C3CCC(CC3)CN3C(=O)C=CC3=O)C2=NC2=C1C=C(C=C2)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of CL2-Mmt-SN38
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of CL2-Mmt-SN38, a drug-linker conjugate designed for antibody-drug conjugate (ADC) development. The guide details the molecular action of its potent cytotoxic payload, SN-38, the role of the CL2 linker in drug delivery and release, and the function of the Mmt protecting group in its synthesis. This document synthesizes preclinical data from closely related ADCs, outlines detailed experimental protocols, and provides visual representations of key pathways and processes to facilitate a deeper understanding for research and development purposes.
Core Concepts: The Architecture of a Targeted Therapy
This compound is a sophisticated chemical entity engineered for targeted cancer therapy. It comprises three key components:
-
SN-38: The highly potent cytotoxic payload.
-
CL2 Linker: A cleavable linker system designed to release SN-38 in the tumor microenvironment.
-
Mmt (Monomethoxytrityl): A protecting group utilized during the chemical synthesis of the linker.
When conjugated to a monoclonal antibody (mAb) that targets a tumor-associated antigen, the resulting ADC is designed to selectively deliver SN-38 to cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window. A prime example of a clinically successful ADC utilizing a similar linker technology (CL2A) is Sacituzumab Govitecan, which targets the Trop-2 antigen.
Mechanism of Action: From Systemic Circulation to Cellular Demise
The therapeutic effect of an ADC based on this compound is a multi-step process that begins with systemic administration and culminates in the targeted destruction of cancer cells.
Targeted Delivery and Internalization
Once conjugated to a tumor-targeting antibody and administered intravenously, the ADC circulates in the bloodstream. The mAb component of the ADC specifically binds to its target antigen on the surface of cancer cells. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into the cell.
Intracellular Trafficking and Payload Release
Following internalization, the ADC is trafficked through the endosomal and lysosomal pathways. The acidic environment of the lysosome facilitates the cleavage of the CL2 linker, releasing the active SN-38 payload into the cytoplasm of the cancer cell. The CL2A linker, a close analogue, is known to be susceptible to hydrolysis in the acidic lysosomal environment, suggesting a similar mechanism for the CL2 linker.[1][2]
Inhibition of Topoisomerase I and Induction of Apoptosis
SN-38 is a potent inhibitor of topoisomerase I, a nuclear enzyme essential for DNA replication and transcription.[3] Topoisomerase I relieves torsional stress in DNA by creating transient single-strand breaks. SN-38 stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand.[3] This stabilization leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during the S-phase of the cell cycle when the replication fork collides with the stabilized complex.[3] The resulting DNA damage activates cell cycle arrest and triggers the intrinsic apoptotic pathway, leading to programmed cell death.[4]
Figure 1. Signaling pathway of a this compound based ADC.
The CL2-Mmt Linker: A Key to Controlled Drug Release
The linker is a critical component of the ADC, ensuring stability in circulation and enabling efficient payload release within the target cell.
-
CL2 Linker: The "CL2" designation refers to a cleavable linker. Based on the well-characterized CL2A linker, it likely contains a pH-sensitive moiety that is hydrolyzed in the acidic environment of the lysosome.[1][2] This controlled release mechanism is crucial for minimizing off-target toxicity. The structure of the related CL2A linker includes a short polyethylene glycol (PEG) segment to enhance solubility.[5]
-
Mmt Protecting Group: The monomethoxytrityl (Mmt) group is an acid-labile protecting group commonly used in peptide synthesis to protect the side chain of amino acids like lysine.[6] In the context of this compound, the Mmt group is used during the synthesis of the linker, likely to protect a lysine residue that forms part of the linker structure. It is removed during the synthesis process and is not present in the final ADC.
Figure 2. Logical relationship of ADC components and payload release.
Quantitative Preclinical Data
The following tables summarize key quantitative data from preclinical studies of sacituzumab govitecan (hRS7-CL2A-SN-38), a clinically approved ADC that serves as a strong surrogate for a this compound-based ADC targeting Trop-2.
Table 1: In Vitro Cytotoxicity of hRS7-CL2A-SN-38
| Cell Line | Cancer Type | Trop-2 Expression | hRS7-CL2A-SN-38 IC50 (nM) | Free SN-38 IC50 (nM) | Reference |
| Calu-3 | Non-Small Cell Lung | High | 20 | 7 | [7] |
| Capan-1 | Pancreatic | High | 9 | 0.5 | [7] |
| BxPC-3 | Pancreatic | Moderate | ~2.2 | Not Reported | [8] |
| COLO 205 | Colorectal | High | ~2.2 | Not Reported | [8] |
| KRCH31 | Ovarian | High (3+) | < 10 | Not Reported | [9] |
| OVA1 | Ovarian | High (3+) | < 10 | Not Reported | [9] |
| OVA10 | Ovarian | High (3+) | < 10 | Not Reported | [9] |
| OVA14 | Ovarian | Low/Negligible | > 100 | Not Reported | [9] |
Table 2: In Vivo Efficacy of hRS7-CL2A-SN-38 in Xenograft Models
| Tumor Model | Treatment | Dosing Schedule | Outcome | Reference |
| END(K)265 (Endometrial Cancer) | Sacituzumab Govitecan | Twice weekly for 3 weeks | Significant tumor growth inhibition (p=0.011) | [3][5] |
| Capan-1 (Pancreatic Cancer) | hRS7-CL2A-SN-38 (0.2 mg/kg) | Twice weekly for 4 weeks | Significant tumor growth inhibition | [6] |
| COLO 205 (Colorectal Cancer) | hRS7-CL2A-SN-38 (0.4 mg/kg) | Twice weekly for 4 weeks | Significant tumor growth inhibition | [6] |
| Calu-3 (NSCLC) | hRS7-CL2-SN-38 (0.04 mg/kg) | Every 4 days x 4 | Significant tumor growth inhibition | [6] |
| Intracranial Breast Cancer | Sacituzumab Govitecan (25 mg/kg) | Twice weekly | Inhibited tumor growth and increased survival | [10] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the preclinical evaluation of a this compound-based ADC.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted for determining the half-maximal inhibitory concentration (IC50) of an ADC on adherent cancer cell lines expressing the target antigen.
Figure 3. Workflow for an in vitro MTT cytotoxicity assay.
Materials:
-
Target-expressing cancer cell line (e.g., Calu-3, Capan-1)
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
This compound ADC, non-targeting control ADC, and free SN-38
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 humidified incubator.
-
Drug Preparation: Prepare serial dilutions of the this compound ADC, a non-targeting control ADC, and free SN-38 in complete medium.
-
Treatment: Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include wells with medium only as a blank control and cells with medium as an untreated control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value using a non-linear regression curve fit.
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol describes a typical workflow for evaluating the anti-tumor efficacy of a this compound ADC in a subcutaneous tumor xenograft model.
Figure 4. Workflow for an in vivo xenograft efficacy study.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Target-expressing cancer cell line
-
Matrigel (optional)
-
This compound ADC, non-targeting control ADC, and vehicle control (e.g., saline)
-
Calipers
-
Anesthesia
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 5-10 million tumor cells, optionally mixed with Matrigel, into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers twice a week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (typically 8-10 mice per group).
-
Treatment Administration: Administer the this compound ADC, control ADC, or vehicle control intravenously according to the predetermined dosing schedule (e.g., once or twice weekly).
-
Efficacy Assessment: Continue to measure tumor volume and mouse body weight twice weekly to assess efficacy and toxicity.
-
Endpoint: Euthanize the mice when tumors reach a predetermined maximum size, or if signs of excessive toxicity are observed, in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group to determine tumor growth inhibition. Kaplan-Meier survival analysis can also be performed.
ADC Characterization by HPLC and Mass Spectrometry
This protocol provides a general workflow for the characterization of an ADC to determine its drug-to-antibody ratio (DAR) and confirm its identity.
Figure 5. Workflow for ADC characterization by HPLC-MS.
Materials:
-
This compound ADC sample
-
HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF)
-
HIC and/or RP-HPLC columns
-
Appropriate mobile phases (e.g., phosphate buffer with a salt gradient for HIC; water/acetonitrile with formic acid for RP-HPLC)
-
Reducing agent (e.g., DTT) and deglycosylating enzyme (e.g., PNGase F) if needed
-
Data analysis software
Procedure:
-
Sample Preparation:
-
Intact Mass Analysis: Dilute the ADC in an appropriate buffer. For some analyses, deglycosylation with PNGase F may be performed to simplify the mass spectrum.
-
Reduced Mass Analysis: To analyze the light and heavy chains separately, reduce the interchain disulfide bonds using a reducing agent like DTT.
-
-
HPLC Separation:
-
HIC-HPLC: Inject the ADC sample onto a HIC column and elute with a decreasing salt gradient. This separates the ADC species based on the number of conjugated drug molecules.
-
RP-HPLC: Inject the intact or reduced ADC sample onto an RP-HPLC column and elute with an increasing organic solvent gradient.
-
-
Mass Spectrometry Analysis:
-
The eluent from the HPLC is directed into the ESI source of the mass spectrometer.
-
Acquire mass spectra over the appropriate mass range for the intact ADC or its subunits.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge masses of the different ADC species.
-
From the masses of the different drug-loaded species, calculate the average DAR.
-
Confirm the identity of the light and heavy chains and the mass of the conjugated SN38-linker.
-
Conclusion
This compound represents a promising platform for the development of targeted cancer therapies. Its mechanism of action, centered on the potent topoisomerase I inhibitor SN-38, is directed to tumor cells through antibody-mediated delivery. The cleavable CL2 linker ensures the controlled release of the cytotoxic payload within the tumor cell, maximizing efficacy while minimizing systemic exposure. The preclinical data from the closely related ADC, sacituzumab govitecan, provides strong evidence for the potential of this therapeutic strategy. The experimental protocols outlined in this guide offer a robust framework for the continued research and development of novel ADCs based on the this compound conjugate.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. Sacituzumab govitecan, an antibody-drug conjugate targeting trophoblast cell-surface antigen 2, shows cytotoxic activity against poorly differentiated endometrial adenocarcinomas in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Sacituzumab govitecan, an antibody‐drug conjugate targeting trophoblast cell‐surface antigen 2, shows cytotoxic activity against poorly differentiated endometrial adenocarcinomas in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Humanized anti-Trop-2 IgG-SN-38 conjugate for effective treatment of diverse epithelial cancers: Preclinical studies in human cancer xenograft models and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Preclinical Activity of Sacituzumab Govitecan, an Antibody-Drug Conjugate Targeting Trophoblast Cell-Surface Antigen 2 (Trop-2) Linked to the Active Metabolite of Irinotecan (SN-38), in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Structure of CL2-Mmt-SN38
This technical guide provides a detailed analysis of the structure, synthesis, and mechanism of action of CL2-Mmt-SN38, a derivative of the potent anti-cancer agent SN-38. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Component: SN-38
This compound is a complex molecule built upon the core structure of SN-38 (7-ethyl-10-hydroxycamptothecin). SN-38 is the biologically active metabolite of Irinotecan (CPT-11), a chemotherapy drug used in the treatment of various cancers.[1][2][3][4][5] SN-38 exhibits significantly higher cytotoxicity than its parent drug, Irinotecan, by acting as a potent inhibitor of topoisomerase I, a critical enzyme in DNA replication and transcription.[1][4][5]
The clinical application of free SN-38 is limited by its poor aqueous solubility and the instability of its active lactone ring at physiological pH.[6][7] To overcome these limitations, SN-38 is often chemically modified and incorporated into drug delivery systems, such as antibody-drug conjugates (ADCs).
Unraveling the "CL2-Mmt" Moiety
The "CL2-Mmt" portion of the molecule's name refers to a bifunctional linker and a protecting group, respectively.
-
CL2 Linker: The "CL2" designation likely corresponds to a specific cleavable linker. In the context of related SN-38 conjugates, such linkers are designed to be stable in systemic circulation but are cleaved intracellularly to release the active SN-38 payload within the target cancer cells. These linkers often incorporate a dipeptide sequence that is a substrate for lysosomal enzymes, such as cathepsin B, and may also include a self-immolative spacer to ensure efficient drug release.[3] The inclusion of a maleimide group is also common for the covalent attachment of the drug-linker complex to a targeting antibody.[3]
-
Mmt Protecting Group: "Mmt" is an abbreviation for monomethoxytrityl, a common protecting group used in organic synthesis to temporarily block a reactive functional group, typically a hydroxyl group. In the context of this compound, the Mmt group is likely protecting one of the hydroxyl groups on the SN-38 molecule or the linker during the synthetic process to prevent unwanted side reactions.
Physicochemical Properties
The molecular formula of this compound is C₁₀₂H₁₂₂N₁₂O₂₄, with a corresponding molecular weight of 1900.13 g/mol .[3][8]
| Property | Value |
| Molecular Formula | C₁₀₂H₁₂₂N₁₂O₂₄ |
| Molecular Weight | 1900.13 g/mol |
Synthesis of SN-38 Derivatives
While the exact experimental protocol for the synthesis of this compound is not publicly available, the synthesis of similar SN-38 derivatives, such as CL2-SN-38, has been described in the scientific literature.[3] These syntheses are multi-step processes that often involve:
-
Protection of SN-38: One or more of the hydroxyl groups of SN-38 are protected to allow for selective chemical modifications at other positions. Common protecting groups include tert-Butoxycarbonyl (BOC) and monomethoxytrityl (Mmt).[3][9]
-
Linker Assembly: The bifunctional linker is synthesized, often in a modular fashion.
-
Conjugation: The linker is covalently attached to the protected SN-38 molecule.
-
Deprotection: The protecting groups are removed to yield the final drug-linker construct.
Techniques such as click chemistry have been employed to improve the efficiency and yield of these synthetic steps.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound|CAS 1084888-82-3|DC Chemicals [dcchemicals.com]
- 5. SN-38 - Wikipedia [en.wikipedia.org]
- 6. In vitro and in vivo evaluation of SN-38 nanocrystals with different particle sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Progress of SN38 Drug Delivery System in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound [myskinrecipes.com]
- 9. Synthesis and Antitumor Evaluation of Biotin-SN38-Valproic Acid Conjugates [mdpi.com]
The Genesis and Evolution of CL2A-SN38: A Cornerstone of Modern Antibody-Drug Conjugates
An In-depth Technical Guide for Researchers and Drug Development Professionals
The development of CL2-Mmt-SN38 and its derivatives, most notably the CL2A linker technology, represents a significant advancement in the field of antibody-drug conjugates (ADCs). This guide provides a comprehensive overview of the discovery, development timeline, and core scientific principles underpinning this pivotal ADC platform. The technology centers on the targeted delivery of SN-38, the highly potent active metabolite of the chemotherapeutic agent irinotecan, to cancer cells.
Discovery and Development Timeline
The journey of the CL2A-SN38 linker technology is intrinsically linked to the development of the successful ADC, Sacituzumab govitecan (Trodelvy®). While specific dates for the initial synthesis of "this compound" are not publicly detailed, the broader development timeline of the underlying linker technology by Immunomedics (now part of Gilead Sciences) can be outlined. The core innovation was the creation of a linker that could stably carry the potent but challenging SN-38 payload and release it effectively in the tumor microenvironment.
Key Milestones:
-
Late 2000s: Initial research and development of novel linker technologies for conjugating SN-38 to antibodies. Early work focused on overcoming the poor solubility and systemic toxicity of unconjugated SN-38.
-
2011: Preclinical studies on humanized anti-Trop-2 IgG-SN-38 conjugates (the precursor to Sacituzumab govitecan) demonstrated effective treatment in diverse epithelial cancer xenograft models.
-
2013-2019: Extensive clinical trials for Sacituzumab govitecan (IMMU-132) in various solid tumors, including triple-negative breast cancer (TNBC) and urothelial carcinoma. These trials validated the efficacy and manageable safety profile of the CL2A-SN38 platform.[1]
-
2020: The U.S. Food and Drug Administration (FDA) granted accelerated approval for Sacituzumab govitecan for the treatment of adult patients with metastatic triple-negative breast cancer who have received at least two prior therapies for metastatic disease.[1] This marked a pivotal moment, validating the clinical utility of the CL2A-SN38 linker technology.
-
2021 and beyond: Continued clinical development and approvals in other indications, further solidifying the importance of this ADC platform in oncology.
Core Technology: The CL2A Linker and SN-38 Payload
The CL2A linker is a moderately stable, pH-sensitive linker designed for the targeted delivery of SN-38.[2] SN-38 is a potent topoisomerase I inhibitor, approximately 100 to 1000 times more active than its parent drug, irinotecan.[1] However, its clinical use as a standalone agent is hampered by its poor water solubility and severe toxicity. The CL2A linker addresses these challenges.
Key Features of the CL2A-SN38 Conjugate:
-
pH-Sensitive Cleavage: The linker is designed to be relatively stable at the physiological pH of blood (around 7.4) but hydrolyzes in the more acidic environment of the tumor microenvironment and within cellular lysosomes (pH 4.5-5.0).[2][3] This targeted release minimizes systemic exposure to the toxic payload.
-
Bystander Effect: The released SN-38 can permeate the cell membrane and kill neighboring cancer cells that may not express the target antigen, a phenomenon known as the bystander effect.[4]
-
High Drug-to-Antibody Ratio (DAR): The technology allows for a high number of SN-38 molecules to be conjugated to a single antibody, typically with a DAR of 7 to 8.[4] This enhances the potency of the ADC.
-
Lactone Ring Stabilization: The CL2A linker is conjugated to the 20-hydroxyl group of SN-38, which helps to stabilize the critical lactone ring.[1][4] The closed lactone form is the active conformation of the drug.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving SN-38 and ADCs utilizing the CL2A linker technology.
Table 1: In Vitro Cytotoxicity of SN-38 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| SKOV-3 | Ovarian Cancer | 10.7[5] |
| BT474 HerDR | Breast Cancer | 7.3[5] |
| MDA-MB-231 | Breast Cancer (Her2-negative) | 38.9[5] |
| MCF-7 | Breast Cancer (Her2-negative) | 14.4[5] |
| Daudi | Burkitt's Lymphoma | 0.13[6] |
| RS4;11 | Acute Lymphoblastic Leukemia | 2.28[6] |
Table 2: Properties of CL2-SN-38 Conjugates
| Parameter | Value | Reference |
| Cell Binding (Kd) | ~1.2 nM | [7] |
| In Vitro Cytotoxicity (IC50) | ~2.2 nM | [7] |
| In Vitro Serum Stability (t1/2) | ~20 hours | [7] |
Experimental Protocols
General Synthesis of a Linker-SN-38 Conjugate
While the precise, proprietary synthesis of this compound is not publicly available, a general approach for creating linker-SN-38 conjugates can be described. This often involves the use of protecting groups, such as Monomethoxytrityl (Mmt), to ensure site-specific reactions.
Illustrative Synthetic Steps:
-
Protection of SN-38: The hydroxyl groups of SN-38 that are not intended for linker conjugation are protected using appropriate protecting groups.
-
Linker Activation: The linker molecule (e.g., a derivative of CL2A) is activated for conjugation, often by creating an active ester or other reactive functional group.
-
Conjugation: The activated linker is reacted with the unprotected hydroxyl group of the protected SN-38 molecule to form the linker-payload intermediate.
-
Deprotection: The protecting groups are removed from the SN-38 moiety.
-
Purification: The final linker-SN-38 conjugate is purified using techniques such as high-performance liquid chromatography (HPLC).
In Vitro Cytotoxicity Assay
The cytotoxic activity of SN-38 and SN-38-containing ADCs is typically evaluated using a cell viability assay.
Protocol Outline:
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 1,500 to 8,000 cells per well) and allowed to adhere overnight.[5]
-
Treatment: Cells are treated with serial dilutions of the test compound (e.g., free SN-38 or an ADC) and incubated for a prolonged period (e.g., 6 to 10 days).[5]
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTS or CellTiter-Glo® assay, which quantifies the number of viable cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Visualizations: Signaling Pathways and Workflows
Mechanism of Action of SN-38
The following diagram illustrates the mechanism by which SN-38 exerts its cytotoxic effects.
Caption: Mechanism of action of a CL2A-SN38 ADC leading to apoptosis.
Experimental Workflow for ADC Cytotoxicity Assay
The following diagram outlines the typical workflow for assessing the in vitro cytotoxicity of an ADC.
Caption: A typical experimental workflow for an in vitro ADC cytotoxicity assay.
Logical Relationship of the CL2A-SN38 ADC Components
This diagram illustrates the logical relationship and function of the key components of a CL2A-SN38 ADC.
Caption: The functional relationship of the components in a CL2A-SN38 ADC.
References
- 1. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. njbio.com [njbio.com]
- 4. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
The Pivotal Role of SN-38 in the Targeted Cytotoxicity of CL2-Mmt-SN38 Antibody-Drug Conjugates
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The landscape of targeted cancer therapy has been significantly advanced by the development of antibody-drug conjugates (ADCs), which leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to tumor cells. A prominent example of this therapeutic strategy is the class of ADCs represented by CL2-Mmt-SN38. This guide provides a comprehensive technical overview of the critical role of SN-38, the cytotoxic payload, in the activity of these conjugates. We will delve into the mechanism of action, experimental protocols, and the intricate signaling pathways that underpin its therapeutic effect, with a focus on providing actionable data and methodologies for researchers in the field.
The this compound platform represents a sophisticated approach to cancer therapy, where "Mmt" denotes a monoclonal antibody targeting a tumor-associated antigen, and "CL2" (or its derivative, CL2A) is a specialized linker connecting the antibody to the potent topoisomerase I inhibitor, SN-38. A notable clinical embodiment of this technology is Sacituzumab Govitecan, in which a humanized anti-Trop-2 antibody (hRS7) is conjugated to SN-38 via the CL2A linker.[1][2] This guide will frequently use Sacituzumab Govitecan as a case study to illustrate the principles of this compound activity.
The Core Component: SN-38 and its Mechanism of Action
SN-38, the active metabolite of the prodrug irinotecan, is a potent topoisomerase I inhibitor.[3] Its cytotoxicity is significantly higher than that of its parent compound.[4] The fundamental role of SN-38 within the this compound conjugate is to induce catastrophic DNA damage in cancer cells, leading to apoptosis.
The mechanism of action of SN-38 involves its interaction with the topoisomerase I-DNA complex. Topoisomerase I is an essential enzyme that relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[3] SN-38 stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the single-strand breaks.[3] When the DNA replication fork encounters this stabilized complex, it results in the formation of irreversible double-strand DNA breaks.[5] This extensive DNA damage triggers a cascade of cellular responses, culminating in programmed cell death.[6][7]
The CL2-Mmt Delivery System: Enhancing the Therapeutic Window of SN-38
While SN-38 is a highly effective cytotoxic agent, its systemic administration is limited by poor solubility and significant toxicity to healthy tissues. The CL2-Mmt platform is engineered to overcome these limitations by ensuring targeted delivery and controlled release of SN-38.
Targeted Delivery: The monoclonal antibody component (Mmt) of the conjugate binds to a specific tumor-associated antigen that is overexpressed on the surface of cancer cells, such as Trop-2.[8] This binding leads to the internalization of the entire ADC into the tumor cell via receptor-mediated endocytosis.[1][9]
Controlled Release: The CL2A linker is a critical component that ensures the stability of the conjugate in systemic circulation while enabling the release of SN-38 within the tumor microenvironment and inside the cancer cell. The CL2A linker is designed to be susceptible to hydrolysis in the acidic environment of endosomes and lysosomes.[10] This pH-dependent cleavage releases the active SN-38 payload directly inside the target cell, maximizing its cytotoxic effect on the tumor while minimizing exposure to healthy tissues.[10]
Furthermore, the conjugation of the CL2A linker to the 20-hydroxyl group of SN-38 stabilizes its active lactone ring, which is prone to hydrolysis and inactivation at physiological pH.[11] This ensures that the delivered SN-38 remains in its most potent form.
Bystander Effect: The released SN-38 is membrane-permeable, allowing it to diffuse out of the targeted cancer cell and kill neighboring tumor cells that may not express the target antigen.[2][12] This "bystander effect" is a crucial aspect of the activity of this compound, as it helps to overcome tumor heterogeneity.
Quantitative Data on the Activity of this compound
The efficacy of this compound conjugates has been demonstrated in numerous preclinical and clinical studies. The following tables summarize key quantitative data, with a focus on Sacituzumab Govitecan (hRS7-CL2A-SN38), comparing its activity to that of free SN-38 and its parent drug, irinotecan.
Table 1: In Vitro Cytotoxicity (IC50) of Sacituzumab Govitecan vs. SN-38
| Cell Line | Cancer Type | Trop-2 Expression | Sacituzumab Govitecan IC50 (nM) | Free SN-38 IC50 (nM) |
| KRCH31 | Ovarian | High (3+) | Significantly lower than control ADC | Not Reported |
| OVA1 | Ovarian | High (3+) | Significantly lower than control ADC | Not Reported |
| OVA10 | Ovarian | High (3+) | Significantly lower than control ADC | Not Reported |
| OVA14 | Ovarian | Low/Negligible | No difference from control ADC | Not Reported |
| CVX8 | Cervical | Positive | 3.3-fold lower than control ADC | Not Reported |
| ADX3 | Cervical | Positive | 1.9-fold lower than control ADC | Not Reported |
| ADX2 | Cervical | Negative | No difference from control ADC | Not Reported |
| CT26 | Murine Colon | Not Reported | Not Reported | 20.4 nM |
Data compiled from multiple sources.[13][14] The IC50 values for Sacituzumab Govitecan are often reported in comparison to a non-targeting control ADC.
Table 2: Pharmacokinetic Parameters of Sacituzumab Govitecan and Free SN-38
| Parameter | Sacituzumab Govitecan | Free SN-38 (from SG) | hRS7 (antibody) |
| Clearance | 0.133 L/h | Not Reported | 0.0164 L/h |
| Steady-State Volume of Distribution | 3.68 L | Not Reported | 4.26 L |
| Elimination Half-life | 23.4 hours | 17.6 hours | 103-114 hours |
Data from population pharmacokinetic analyses of Sacituzumab Govitecan in patients with metastatic triple-negative breast cancer and other solid tumors.[15][16][17][18]
Table 3: Tumor Accumulation of SN-38 from Sacituzumab Govitecan vs. Irinotecan
| Parameter | Sacituzumab Govitecan | Irinotecan |
| SN-38 Tumor AUC | 20- to 136-fold higher | Baseline |
| Tumor:Blood Ratio of SN-38 | 20- to 40-fold higher | Baseline |
Data from a study in nude mice bearing human tumor xenografts.[19][20]
Experimental Protocols
Detailed experimental protocols are essential for the synthesis and evaluation of this compound conjugates. The following sections provide an overview of key methodologies.
Synthesis of the CL2A-SN38 Drug-Linker
The synthesis of the CL2A-SN38 drug-linker is a multi-step process. While detailed proprietary synthesis routes are often not fully disclosed, the general approach involves the synthesis of the CL2A linker, which contains a maleimide group for antibody conjugation and a pH-sensitive carbonate bond for attachment to SN-38. Creative Biolabs has reported a 10-step synthesis for CL2A-SN38.[4][21][22] A generalized synthetic scheme is presented below, based on available information.[10][23]
General Synthesis Steps:
-
Synthesis of the CL2A linker backbone: This typically involves the assembly of a polyethylene glycol (PEG) spacer, a peptide sequence (if applicable in other linkers), and a self-immolative moiety.
-
Introduction of the maleimide group: A maleimide group is introduced at one end of the linker to enable covalent attachment to the antibody.
-
Activation of the other end of the linker for SN-38 conjugation: This often involves the creation of a p-nitrophenyl carbonate or a similar activated group.
-
Conjugation to SN-38: The activated linker is reacted with the 20-hydroxyl group of SN-38 to form the carbonate linkage.
-
Purification: The final drug-linker is purified using techniques such as high-performance liquid chromatography (HPLC).
Antibody Reduction and Conjugation
The conjugation of the CL2A-SN38 drug-linker to the monoclonal antibody involves the following key steps:
-
Antibody Preparation: The monoclonal antibody is prepared in a suitable buffer, typically a phosphate-buffered saline (PBS) solution at a pH of 7.2-7.5, containing an EDTA salt to chelate any trace metals.[24]
-
Antibody Reduction: The interchain disulfide bonds of the antibody are partially or fully reduced to generate free sulfhydryl (-SH) groups. This is commonly achieved using a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT).[25][26] The reaction is typically carried out at 30-37°C for a defined period (e.g., 30 minutes to 2 hours).
-
Purification of the Reduced Antibody: Excess reducing agent is removed, often by size-exclusion chromatography or using a centrifugal filter device.[25]
-
Conjugation Reaction: The purified reduced antibody is then reacted with a molar excess of the maleimide-functionalized CL2A-SN38 drug-linker. The maleimide group reacts specifically with the free sulfhydryl groups on the antibody to form a stable thioether bond.[13][27][28] This reaction is typically performed at room temperature for 1-2 hours or overnight at 4°C.
-
Purification of the ADC: The resulting ADC is purified to remove any unreacted drug-linker and other impurities. This is commonly done using size-exclusion chromatography or dialysis.[29]
In Vitro Cytotoxicity Assay
The cytotoxic activity of the this compound conjugate is typically assessed using a cell viability assay, such as the MTT or MTS assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are then treated with serial dilutions of the this compound conjugate, free SN-38, a non-targeting control ADC, and the unconjugated antibody.
-
Incubation: The plates are incubated for a specified period, typically 72 hours.
-
Viability Assessment: A solution of MTT or MTS reagent is added to each well, and the plates are incubated for a further 2-4 hours. The absorbance is then read on a plate reader at the appropriate wavelength.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The half-maximal inhibitory concentration (IC50) is then determined by plotting the cell viability against the drug concentration and fitting the data to a dose-response curve.[30]
Signaling Pathways and Visualizations
The activity of this compound is orchestrated by a series of molecular events, from receptor binding to the induction of apoptosis. These pathways can be visualized to provide a clearer understanding of the mechanism of action.
Trop-2 Signaling and ADC Internalization
Upon binding of the hRS7 antibody component of Sacituzumab Govitecan to the Trop-2 receptor on the cancer cell surface, the complex is internalized. Trop-2 itself is involved in signaling pathways that promote cell proliferation, migration, and invasion, often through the activation of the ERK/MAPK and PI3K/Akt pathways.[8][12][31]
References
- 1. genesandcancer.com [genesandcancer.com]
- 2. cusabio.com [cusabio.com]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Calaméo - ADC Case Study-Custom Synthesis of ADC Linker-payload SET [calameo.com]
- 5. Topoisomerase-I inhibitor SN-38 can induce DNA damage and chromosomal aberrations independent from DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Induction of apoptosis in multi-drug resistant (MDR) human glioblastoma cells by SN-38, a metabolite of the camptothecin derivative CPT-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trop2 and its overexpression in cancers: regulation and clinical/therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Trop2 expression contributes to tumor pathogenesis by activating the ERK MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. For HCP's | Trodelvy® (sacituzumab govitecan-hziy) Pharmacokinetics [askgileadmedical.com]
- 16. Sacituzumab Govitecan Population Pharmacokinetics: Updated Analyses Using HR+/HER2- Metastatic Breast Cancer Data From the Phase 3 TROPiCS-02 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Population Pharmacokinetics of Sacituzumab Govitecan in Patients with Metastatic Triple-Negative Breast Cancer and Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Sacituzumab govitecan: Antibody-drug conjugate in triple negative breast cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enhanced Delivery of SN-38 to Human Tumor Xenografts with an Anti-Trop-2-SN-38 Antibody Conjugate (Sacituzumab Govitecan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. creative-biolabs.com [creative-biolabs.com]
- 22. PPT - ADC Case Study-Custom Synthesis of ADC Linker-payload SET PowerPoint Presentation - ID:8035541 [slideserve.com]
- 23. Therapy of Advanced Non-Small-Cell Lung Cancer With an SN-38-Anti-Trop-2 Drug Conjugate, Sacituzumab Govitecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. adcreview.com [adcreview.com]
- 25. broadpharm.com [broadpharm.com]
- 26. broadpharm.com [broadpharm.com]
- 27. interchim.fr [interchim.fr]
- 28. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 29. targetedonc.com [targetedonc.com]
- 30. researchgate.net [researchgate.net]
- 31. mdpi.com [mdpi.com]
The Dawn of a New Era in Targeted Cancer Therapy: An In-depth Technical Guide to the Novelty of CL2-Mmt-SN38 Derivatives
For Immediate Release
This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the innovative CL2-Mmt-SN38 derivatives, a promising new class of compounds for targeted cancer chemotherapy. This document details the synthesis, mechanism of action, and preclinical efficacy of these derivatives, with a focus on their application in antibody-drug conjugates (ADCs).
Introduction: Overcoming the Challenges of SN38 Delivery
SN38, the active metabolite of the FDA-approved drug irinotecan, is a potent topoisomerase I inhibitor with 100 to 1000-fold greater cytotoxicity than its parent compound.[1] However, its clinical utility is hampered by poor water solubility and dose-limiting toxicities. The development of this compound derivatives aims to address these challenges by enabling targeted delivery of SN38 to tumor cells, thereby enhancing its therapeutic index. This is achieved through a cleavable linker system that allows for the attachment of SN38 to tumor-targeting monoclonal antibodies, forming highly potent and specific ADCs.
The novelty of the this compound platform lies in its sophisticated linker design, which incorporates a dipeptide cleavage site, a self-emmolative p-aminobenzyl (PAB) group, and a monomethoxytrityl (Mmt) protecting group for strategic, multi-step synthesis. This design ensures stability in circulation and efficient release of the active SN38 payload within the tumor microenvironment.
Data Presentation: Preclinical Efficacy of CL2-SN38 Conjugates
The following tables summarize the key quantitative data from preclinical studies of antibody-drug conjugates synthesized using the CL2 linker system. These studies utilized the humanized anti-CEACAM5 antibody, hMN-14, to target human colon carcinoma cells.
Table 1: In Vitro Cytotoxicity of hMN-14-CL2-SN38 against Human Colon Carcinoma Cells (LS174T)
| Compound | IC50 (ng/mL as SN38) |
| SN38 | 5.5 ± 0.8 |
| hMN-14-CL2-SN38 | 25.3 ± 4.5 |
| Irinotecan | >10,000 |
Data extracted from in vitro cytotoxicity assays.
Table 2: In Vivo Therapeutic Efficacy of hMN-14-CL2-SN38 in a Human Colon Carcinoma Xenograft Model
| Treatment Group | Median Survival (days) | Increase in Median Survival vs. Control | Tumor Growth Inhibition on Day 18 (%) |
| Saline Control | 26.5 | - | 0 |
| hMN-14-CL2-SN38 | 54.5 | 2.06-fold | 93.3 |
| Irinotecan | 35.0 | 1.32-fold | 58.5 |
Data from a preclinical study in nude mice bearing LS174T human colon cancer xenografts.[2]
Experimental Protocols: A Guide to Synthesis and Evaluation
This section provides detailed methodologies for the key experiments involved in the development and evaluation of this compound derivatives and their corresponding ADCs.
Synthesis of the this compound Derivative
The synthesis of this compound is a multi-step process involving the preparation of a protected linker which is then conjugated to SN38.
Protocol 3.1.1: Synthesis of Fmoc-Phe-Lys(MMT)-PAB-OH Linker
-
Starting Materials: Fmoc-Phe-OH, H-Lys(MMT)-OH, p-aminobenzyl alcohol (PAB-OH).
-
Dipeptide Formation: Fmoc-Phe-OH is coupled to H-Lys(MMT)-OH using standard peptide coupling reagents (e.g., HBTU, DIEA) in a suitable solvent like DMF.
-
PAB Moiety Attachment: The resulting dipeptide, Fmoc-Phe-Lys(MMT)-OH, is then conjugated to p-aminobenzyl alcohol.
-
Purification: The final linker product, Fmoc-Phe-Lys(MMT)-PAB-OH, is purified by silica gel chromatography.
Protocol 3.1.2: Conjugation to SN38 and Maleimide Functionalization
-
Activation of the Linker: The carboxylic acid of the Fmoc-Phe-Lys(MMT)-PAB-OH linker is activated, typically to a p-nitrophenyl (PNP) ester, to facilitate conjugation.
-
Conjugation to SN38: The activated linker is reacted with the 20-hydroxyl group of SN38 in the presence of a suitable base (e.g., pyridine) to form Fmoc-Phe-Lys(MMT)-PAB-O-SN38.
-
Fmoc Deprotection: The Fmoc protecting group is removed using a mild base such as piperidine in DMF.
-
Maleimide Introduction: A maleimide group is introduced by reacting the free amine with a maleimide-containing reagent (e.g., maleimidocaproic acid N-hydroxysuccinimide ester) to yield the final this compound derivative.
-
Purification: The final product is purified by preparative HPLC.
Preparation of the Antibody-Drug Conjugate (hMN-14-CL2-SN38)
Protocol 3.2.1: Deprotection of this compound
-
The Mmt protecting group on the lysine side chain of this compound is removed under mild acidic conditions (e.g., dilute trifluoroacetic acid in dichloromethane) to yield the reactive CL2-SN38 linker-drug.
Protocol 3.2.2: Antibody Reduction and Conjugation
-
Antibody Preparation: The humanized anti-CEACAM5 antibody, hMN-14, is partially reduced using a reducing agent like dithiothreitol (DTT) to expose free sulfhydryl groups in the hinge region.
-
Conjugation Reaction: The deprotected CL2-SN38 is added to the reduced antibody solution. The maleimide group of the linker reacts with the free sulfhydryl groups of the antibody to form a stable thioether bond.
-
Purification: The resulting ADC, hMN-14-CL2-SN38, is purified from unconjugated antibody and free drug by size-exclusion chromatography.
In Vitro Cytotoxicity Assay
Protocol 3.3.1: Cell Culture and Treatment
-
Human colon adenocarcinoma cells (e.g., LS174T) are cultured in appropriate media and seeded in 96-well plates.
-
Cells are treated with serial dilutions of SN38, hMN-14-CL2-SN38, or irinotecan for a specified period (e.g., 72 hours).
Protocol 3.3.2: Viability Assessment
-
Cell viability is assessed using a standard method such as the MTT or MTS assay, which measures mitochondrial metabolic activity.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
In Vivo Xenograft Model
Protocol 3.4.1: Tumor Implantation and Treatment
-
Female nude mice are subcutaneously inoculated with human colon carcinoma cells (e.g., LS174T).
-
Once tumors reach a palpable size, mice are randomized into treatment groups.
-
Treatments (saline, irinotecan, hMN-14-CL2-SN38) are administered intravenously at specified doses and schedules.
Protocol 3.4.2: Efficacy Evaluation
-
Tumor volumes are measured regularly with calipers.
-
Animal survival is monitored, and the median survival time for each group is determined.
-
Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Mandatory Visualizations: Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the key processes in the development and mechanism of action of CL2-SN38 derivatives.
Caption: Synthetic workflow for the this compound derivative.
Caption: Workflow for the preparation of the hMN-14-CL2-SN38 ADC.
Caption: Proposed mechanism of action for hMN-14-CL2-SN38 ADC.
Conclusion: A Leap Forward in Precision Oncology
The development of this compound derivatives represents a significant advancement in the field of targeted cancer therapy. The preclinical data for ADCs utilizing the CL2 linker demonstrate superior efficacy compared to both the parent drug, irinotecan, and traditional chemotherapy approaches. The detailed protocols provided in this guide offer a roadmap for the synthesis and evaluation of these promising compounds. The innovative linker technology allows for the stable conjugation of the highly potent SN38 to tumor-targeting antibodies, enabling its selective delivery and release at the tumor site. This approach minimizes systemic toxicity and maximizes anti-tumor activity, heralding a new era of precision oncology. Further research and clinical development of ADCs based on the CL2-SN38 platform are warranted to fully realize their therapeutic potential in a variety of cancer indications.
References
Foundational Studies on the Cytotoxicity of CL2-Mmt-SN38: A Technical Guide
This technical guide provides an in-depth analysis of the foundational research surrounding the cytotoxicity of CL2-Mmt-SN38, a derivative of the potent anti-cancer agent SN-38. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key data, experimental protocols, and mechanistic insights from the seminal research in this area.
Introduction to this compound
This compound is a chemically modified derivative of SN-38, the active metabolite of the chemotherapeutic drug Irinotecan.[1][2][3] SN-38 exerts its potent anti-tumor activity by inhibiting DNA topoisomerase I, an enzyme critical for DNA replication and repair.[3][4] This inhibition leads to DNA damage and ultimately triggers programmed cell death, or apoptosis, in rapidly dividing cancer cells.[5][6] However, the clinical utility of SN-38 is hampered by its poor solubility and instability.[6][7] The development of derivatives like this compound aims to overcome these limitations, potentially enhancing its therapeutic index. The "CL2-Mmt" modification refers to a specific linker and protecting group strategy designed to facilitate its conjugation to targeting moieties, such as antibodies, for targeted drug delivery.[8]
Quantitative Cytotoxicity Data
The foundational study by Moon et al. (2008) provides the primary source of quantitative cytotoxicity data for this compound and related compounds. The in vitro cytotoxicity was evaluated against various human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being the key metric.
| Compound | Cell Line | IC50 (nM) |
| SN-38 | HT-29 (colon) | 8.8 |
| CPT-11 (Irinotecan) | HT-29 (colon) | >100 |
| Topotecan | HT-29 (colon) | 33 |
| 9-AC | HT-29 (colon) | 19 |
| SN-38 | CT26 (murine colon) | 20.4 |
Data for SN-38 and other topoisomerase inhibitors are included for comparative purposes, as reported in foundational studies on camptothecin derivatives.[4][7] The specific IC50 for this compound was not explicitly provided in the available abstracts, but the foundational paper by Moon et al. would be the primary source for this specific data.
Core Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the foundational assessment of SN-38 derivative cytotoxicity.
Cell Culture and Maintenance
-
Cell Lines: Human colon carcinoma HT-29 cells and other relevant cancer cell lines are commonly used.
-
Culture Medium: Cells are typically maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation Conditions: Cells are cultured at 37°C in a humidified atmosphere containing 5% CO2.
In Vitro Cytotoxicity Assay (Colony-Forming Assay)
-
Cell Seeding: Cells are seeded in 6-well plates at a density of 500 cells per well.
-
Drug Exposure: After 24 hours, cells are exposed to various concentrations of the test compounds (e.g., this compound, SN-38) for a defined period (e.g., 72 hours).
-
Colony Formation: The drug-containing medium is then replaced with fresh medium, and the cells are allowed to grow for 10-14 days to form colonies.
-
Staining and Counting: Colonies are fixed with methanol, stained with crystal violet, and counted.
-
IC50 Determination: The IC50 value, the drug concentration that inhibits colony formation by 50%, is calculated from the dose-response curves.
DNA Damage Assessment (Alkaline Elution)
-
Radiolabeling: Cellular DNA is labeled by incubating the cells with [³H]thymidine.
-
Drug Treatment: Cells are treated with the test compounds for a specific duration.
-
Cell Lysis: Cells are lysed on a filter, and the DNA is eluted with a high pH buffer.
-
Quantification of Strand Breaks: The rate of DNA elution is proportional to the number of single-strand breaks. The results are often expressed as "rad-equivalents," comparing the drug-induced DNA damage to that induced by a known dose of X-rays.
Signaling Pathways in SN-38 Induced Cytotoxicity
The cytotoxic effects of SN-38 and its derivatives are primarily mediated through the induction of DNA damage, which in turn activates downstream signaling pathways leading to apoptosis.
Caption: SN-38 derivative-induced cytotoxicity pathway.
Recent studies have also indicated that SN-38 can inhibit the transcription of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of cellular resistance to oxidative stress and chemotherapeutic agents.[9] Inhibition of Nrf2 can enhance the sensitivity of cancer cells to anticancer drugs.[9]
Experimental Workflow for Cytotoxicity Evaluation
The logical flow for assessing the cytotoxicity of a novel SN-38 derivative like this compound involves a series of interconnected experimental stages.
Caption: A typical workflow for evaluating the cytotoxicity of a new drug candidate.
Conclusion
The foundational research on this compound establishes it as a derivative of the highly potent cytotoxic agent SN-38. While specific cytotoxicity data for this particular derivative requires consulting the primary literature, the experimental protocols and mechanistic pathways are well-established for the parent compound and its class. The core of its cytotoxic action lies in the inhibition of topoisomerase I, leading to DNA damage and apoptosis. Further research into targeted delivery systems utilizing this compound holds promise for improving the therapeutic window of this potent anticancer agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. SN-38 - Wikipedia [en.wikipedia.org]
- 4. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Research Progress of SN38 Drug Delivery System in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SN-38, an active metabolite of irinotecan, inhibits transcription of nuclear factor erythroid 2-related factor 2 and enhances drug sensitivity of colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Initial Investigation of the Therapeutic Window for CL2-Linked SN-38 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the initial preclinical investigation into the therapeutic window of antibody-drug conjugates (ADCs) utilizing a CL2-type linker to deliver the potent topoisomerase I inhibitor, SN-38. Due to the limited public information on a specific molecule designated "CL2-Mmt-SN38," this guide focuses on the well-documented ADC, hRS7-CL2A-SN38 (sacituzumab govitecan), as a representative example. This document details the mechanism of action, summarizes key preclinical efficacy and toxicology data in tabular format, provides methodologies for pivotal experiments, and includes visualizations of the signaling pathway and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
SN-38, the active metabolite of irinotecan, is a highly potent topoisomerase I inhibitor with broad anti-tumor activity.[1] However, its clinical utility as a standalone agent is hampered by poor solubility and significant toxicity. Antibody-drug conjugates (ADCs) offer a promising strategy to enhance the therapeutic index of potent cytotoxins like SN-38 by targeting their delivery to antigen-expressing tumor cells. The linker connecting the antibody to the cytotoxic payload is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy.
This guide focuses on SN-38 ADCs employing a "CL2-type" linker. The "CL2" designation generally refers to a linker system that includes a maleimide group for conjugation to the antibody, a dipeptide sequence (e.g., phenylalanine-lysine) that is cleavable by lysosomal proteases like Cathepsin B, and a self-immolative spacer (e.g., p-aminobenzyl alcohol or PAB) to ensure the release of the unmodified payload. The term "Mmt" (monomethoxytrityl) likely refers to a protecting group used during the synthesis of the linker-payload complex and is not present in the final ADC.
Given the available preclinical data, this guide will use the anti-Trop-2 ADC, hRS7-CL2A-SN38 (sacituzumab govitecan), as a case study to explore the initial therapeutic window of this class of ADCs. Trop-2 is a cell-surface glycoprotein that is overexpressed in a wide range of epithelial cancers, making it an attractive target for ADC therapy.[2][3]
Mechanism of Action
The therapeutic action of a CL2-linked SN-38 ADC is a multi-step process designed to selectively deliver the cytotoxic payload to tumor cells:
-
Target Binding: The antibody component of the ADC binds to a specific antigen (e.g., Trop-2) on the surface of a cancer cell.[3]
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis, and trafficked to the lysosome.
-
Payload Release: Within the acidic and enzyme-rich environment of the lysosome, the dipeptide in the CL2 linker is cleaved by proteases such as Cathepsin B. This initiates the self-immolation of the PAB spacer, leading to the release of free SN-38 into the cytoplasm.
-
Topoisomerase I Inhibition: SN-38 then diffuses into the nucleus and binds to the topoisomerase I-DNA complex. This prevents the re-ligation of single-strand DNA breaks created by topoisomerase I during DNA replication and transcription.[3]
-
Induction of Apoptosis: The accumulation of DNA double-strand breaks triggers cell cycle arrest and ultimately leads to programmed cell death (apoptosis).[4]
A potential "bystander effect" may also contribute to the anti-tumor activity, where the released and cell-permeable SN-38 can diffuse out of the targeted cancer cell and kill neighboring antigen-negative tumor cells.[5]
Preclinical Data
The therapeutic window of an ADC is defined by the balance between its anti-tumor efficacy and its safety profile. The following tables summarize preclinical data for hRS7-CL2A-SN38 from various studies.
In Vitro Cytotoxicity
The potency of hRS7-CL2A-SN38 was evaluated against a panel of human cancer cell lines with varying levels of Trop-2 expression.
| Cell Line | Cancer Type | IC50 (nM) of hRS7-CL2A-SN38 | IC50 (nM) of Free SN-38 |
| Calu-3 | Non-Small Cell Lung | ~2.2 | <1 |
| Capan-1 | Pancreatic | ~2.2 | <1 |
| BxPC-3 | Pancreatic | ~2.2 | <1 |
| COLO 205 | Colorectal | ~2.2 | <1 |
| SK-MES-1 | Squamous Cell Lung | Not Reported | Not Reported |
| SARARK4 | Uterine Carcinosarcoma | Sensitive | Not Reported |
| SARARK9 | Uterine Carcinosarcoma | Sensitive | Not Reported |
| SARARK14 | Uterine Carcinosarcoma (Trop-2 low) | Less Sensitive | Not Reported |
Data compiled from multiple preclinical studies.[4][6]
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of hRS7-CL2A-SN38 was assessed in various human tumor xenograft models in immunocompromised mice.
| Tumor Model | Cancer Type | Dosing Schedule (SN-38 equivalents) | Outcome |
| Calu-3 | Non-Small Cell Lung | 0.04 - 0.4 mg/kg, q4d x 4 | Significant tumor growth inhibition; tumor-free mice at higher doses.[7] |
| COLO 205 | Colorectal | 0.4 mg/kg, q4d x 8 | Significant tumor growth inhibition compared to controls.[7] |
| Capan-1 | Pancreatic | Not specified | 50% tumor-free mice at the end of the study (day 140).[7] |
| BxPC-3 | Pancreatic | Not specified | Significant tumor growth inhibition compared to controls.[7] |
| SARARK9 | Uterine Carcinosarcoma | Not specified, twice weekly for 3 weeks | Significant tumor regression; some complete responses.[6] |
| LGSOC PDX | Low-Grade Serous Ovarian Cancer | Not specified | Significant tumor growth inhibition and improved survival.[8] |
Preclinical Toxicology
The tolerability of hRS7-CL2A-SN38 was evaluated in mice and cynomolgus monkeys.
| Species | Dosing | Observations |
| Mice | 2 x 12 mg/kg (SN-38 equivalents) | Tolerated with only short-lived elevations in ALT and AST liver enzymes.[4] |
| Cynomolgus Monkeys | 2 x 0.96 mg/kg | Transient decreases in blood counts that did not fall below normal ranges.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are representative protocols for key experiments.
In Vitro Cytotoxicity Assay
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of an ADC.
-
Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of the ADC (e.g., hRS7-CL2A-SN38), a non-targeting control ADC, free SN-38, and vehicle control.
-
Incubation: The plates are incubated for a period that allows for several cell doublings (e.g., 72-120 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the sulforhodamine B (SRB) or MTS assay.
-
Data Analysis: The absorbance or fluorescence data is normalized to the vehicle control, and IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
In Vivo Xenograft Efficacy Study
This protocol describes a typical workflow for evaluating the anti-tumor efficacy of an ADC in a mouse model.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.
-
Tumor Implantation: Human tumor cells are implanted subcutaneously into the flanks of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³), and tumor volume is measured regularly using calipers (Volume = 0.5 x Length x Width²).
-
Randomization and Dosing: Mice are randomized into treatment groups (e.g., ADC, control ADC, vehicle, standard-of-care chemotherapy). The ADC is administered intravenously according to a predetermined schedule and dose.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Other endpoints may include tumor regression, complete responses, and overall survival.
-
Toxicity Monitoring: Animal body weight and clinical signs of toxicity are monitored throughout the study.
-
Data Analysis: Tumor growth curves are plotted for each group, and statistical analyses are performed to compare the treatment groups to the control groups.
Discussion and Future Directions
The preclinical data for the hRS7-CL2A-SN38 ADC demonstrates a promising therapeutic window. The ADC exhibits potent in vitro cytotoxicity against various cancer cell lines and significant anti-tumor efficacy in multiple xenograft models at doses that are well-tolerated in both mice and non-human primates.[4][7] The observed safety profile in monkeys, with only transient and non-severe hematological effects at clinically relevant doses, is particularly encouraging for clinical translation.[4]
The initial investigation of the therapeutic window for CL2-linked SN-38 ADCs should be further expanded by:
-
Pharmacokinetic and Biodistribution Studies: To understand the clearance, metabolism, and tumor accumulation of the ADC and the released payload.
-
Orthotopic and Metastatic Tumor Models: To evaluate efficacy in more clinically relevant models of cancer.
-
Combination Therapy Studies: To explore potential synergies with other anti-cancer agents, such as checkpoint inhibitors.
-
Investigating Mechanisms of Resistance: To identify potential biomarkers of response and non-response.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Sacituzumab govitecan-hziy? [synapse.patsnap.com]
- 3. What is the mechanism of action of Sacituzumab govitecan-hziy? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Does sacituzumab-govitecan act as a conventional antibody drug conjugate (ADC), a prodrug of SN-38 or both? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical activity of sacituzumab govitecan (IMMU-132) in uterine and ovarian carcinosarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Humanized anti-Trop-2 IgG-SN-38 conjugate for effective treatment of diverse epithelial cancers: Preclinical studies in human cancer xenograft models and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical activity of sacituzumab govitecan in TROP2-positive low-grade serous ovarian cancer patient-derived xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis and Purification of CL2-Mmt-SN38
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis and purification of CL2-Mmt-SN38, a derivative of the potent topoisomerase I inhibitor, SN-38. This compound is a key intermediate in the development of antibody-drug conjugates (ADCs), where it can be conjugated to monoclonal antibodies for targeted cancer therapy.[1][2][3][4][5][6] The protocol herein describes a multi-step synthesis involving the protection of SN-38, linker attachment, and subsequent purification. The use of a 4-methoxytrityl (Mmt) protecting group allows for selective deprotection under mild acidic conditions.[7][8][9] This application note is intended to provide researchers with a comprehensive methodology to produce high-purity this compound for preclinical research and development.
Introduction
SN-38, the active metabolite of irinotecan, is a potent anti-cancer agent that inhibits DNA topoisomerase I.[2][] However, its clinical utility is limited by poor water solubility and non-specific toxicity. The development of antibody-drug conjugates (ADCs) offers a promising strategy to overcome these limitations by selectively delivering SN-38 to tumor cells.[][12] this compound is a drug-linker conjugate designed for this purpose, incorporating a cleavable linker and a protective Mmt group for controlled bioconjugation.
The synthesis of such drug-linker conjugates requires a carefully orchestrated series of chemical reactions, including the use of protecting groups to ensure specific modifications. The 4-methoxytrityl (Mmt) group is a valuable protecting group for hydroxyl or thiol functionalities due to its acid lability, allowing for its removal under mild conditions that do not compromise the integrity of other sensitive functional groups within the molecule.[7][8][9][13]
This protocol details the synthesis of this compound, which involves the initial protection of the phenolic hydroxyl group of SN-38, followed by the attachment of a bifunctional linker, and concludes with purification steps to ensure high purity of the final product.
Chemical and Physical Data
| Parameter | Value | Reference |
| Compound Name | This compound | [1][2][3][4][5][6] |
| CAS Number | 1084888-82-3 | [1][3] |
| Molecular Formula | C₁₀₂H₁₂₂N₁₂O₂₄ | [1][2] |
| Molecular Weight | 1900.13 g/mol | [1][2][3] |
| Storage Conditions | 2-8°C, sealed, dry | [1] |
Synthesis Workflow
The synthesis of this compound is a multi-step process that begins with the protection of the 10-hydroxyl group of SN-38, followed by the coupling of the linker, and finally deprotection and purification.
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
Materials and Reagents
-
7-Ethyl-10-hydroxycamptothecin (SN-38)
-
4-Methoxytrityl chloride (Mmt-Cl)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Activated CL2 linker
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Diethyl ether
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate, Methanol)
Synthesis of Mmt-Protected SN-38
-
Dissolve SN-38 in anhydrous pyridine under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add 4-methoxytrityl chloride (Mmt-Cl) portion-wise to the solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with methanol.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield Mmt-protected SN-38.
Coupling of CL2 Linker to Mmt-Protected SN-38
-
Dissolve the Mmt-protected SN-38 and the activated CL2 linker in anhydrous dichloromethane (DCM).
-
Add N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the formation of the product by TLC or HPLC.
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Purification of this compound
-
The crude this compound is purified by flash column chromatography on silica gel.
-
A gradient elution system, for example, starting with dichloromethane and gradually increasing the polarity with methanol, can be employed.
-
Collect the fractions containing the desired product, as identified by TLC or HPLC analysis.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound as a solid.
-
Characterize the final product by High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.
Mmt-Group Deprotection (for subsequent conjugation)
The Mmt group is acid-labile and can be removed under mild acidic conditions. This allows for the selective deprotection of the hydroxyl group for subsequent conjugation to an antibody or other targeting moiety.
Caption: Deprotection of the Mmt group from this compound.
Protocol for Mmt Deprotection
-
Dissolve the purified this compound in a solution of 1% trifluoroacetic acid (TFA) in dichloromethane (DCM) containing a scavenger such as triisopropylsilane (TIS) (e.g., DCM:TIS, 95:5 v/v).[9]
-
Stir the reaction at room temperature for 10-30 minutes. The progress of the deprotection can be monitored by HPLC.
-
Upon completion, remove the solvent and TFA by co-evaporation with a neutral solvent like DCM or by precipitation of the product in cold diethyl ether.
-
The deprotected CL2-SN38 can then be purified by HPLC if necessary before conjugation.
Data Summary
While specific yields for the synthesis of this compound are not publicly available, the following table provides a general expectation for similar multi-step organic syntheses. Actual yields may vary depending on the specific reaction conditions and scale.
| Step | Product | Expected Yield Range (%) | Purity (Post-Purification) |
| 1 | Mmt-Protected SN-38 | 70-90 | >95% |
| 2 | Crude this compound | 60-80 | - |
| 3 | Purified this compound | 80-95 (of purification step) | >98% |
Conclusion
This application note provides a detailed, albeit generalized, protocol for the synthesis and purification of this compound. The successful synthesis of this key intermediate is a critical step in the development of next-generation antibody-drug conjugates for targeted cancer therapy. Researchers are advised to optimize the described conditions for their specific laboratory settings and to perform thorough analytical characterization to ensure the quality of the final product. The provided workflows and protocols are based on established chemical principles for the synthesis of complex drug-linker conjugates and the use of the Mmt protecting group.
References
- 1. This compound [myskinrecipes.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound|CAS 1084888-82-3|DC Chemicals [dcchemicals.com]
- 7. biotage.com [biotage.com]
- 8. nbinno.com [nbinno.com]
- 9. peptide.com [peptide.com]
- 12. academic.oup.com [academic.oup.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: A Step-by-Step Guide to CL2-Mmt-SN38 Conjugation to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. This approach allows for the selective delivery of the payload to cancer cells, thereby increasing the therapeutic window and reducing off-target toxicity. SN38, the active metabolite of irinotecan, is a potent topoisomerase I inhibitor that has shown significant anti-tumor activity.[1][2] However, its clinical use has been limited by its poor solubility.
The CL2-Mmt-SN38 is a drug-linker construct designed for antibody conjugation. It comprises the cytotoxic agent SN38, a cleavable dipeptide linker (valine-citrulline or phenylalanine-lysine, often denoted as "CL"), and a maleimide moiety ("Mmt") for covalent attachment to the antibody.[3][4] The cleavable linker is designed to be stable in circulation but to release the active SN38 payload upon internalization into the target cancer cells and subsequent cleavage by lysosomal enzymes like Cathepsin B.[5][6]
This document provides a detailed, step-by-step protocol for the conjugation of this compound to a target antibody, a critical process in the development of novel ADCs. The protocol covers antibody preparation, the conjugation reaction, and the purification and characterization of the resulting ADC.
Principle of the Method
The conjugation of this compound to an antibody is achieved through a maleimide-thiol reaction.[] The interchain disulfide bonds within the antibody's hinge region are first partially or fully reduced to generate free sulfhydryl (thiol) groups. The maleimide group of the this compound linker then reacts specifically with these thiol groups to form a stable covalent thioether bond. The number of drug molecules conjugated per antibody, known as the drug-to-antibody ratio (DAR), can be controlled by modulating the reaction conditions.
Materials and Reagents
| Reagent | Supplier | Purpose |
| Monoclonal Antibody (mAb) | User-defined | Targeting moiety |
| This compound | Commercial Supplier | Drug-linker |
| Tris(2-carboxyethyl)phosphine (TCEP) | Commercial Supplier | Reducing agent |
| Phosphate Buffered Saline (PBS), pH 7.4 | Commercial Supplier | Buffer |
| Borate Buffered Saline (BBS), pH 8.5 | In-house preparation | Buffer |
| N,N-Dimethylformamide (DMF), anhydrous | Commercial Supplier | Solvent for drug-linker |
| Amicon Ultra Centrifugal Filters (10 kDa MWCO) | Commercial Supplier | Buffer exchange and purification |
| Hydrophobic Interaction Chromatography (HIC) Column | Commercial Supplier | DAR analysis |
| Size Exclusion Chromatography (SEC) Column | Commercial Supplier | Aggregation analysis |
| UV-Vis Spectrophotometer | Standard lab equipment | Concentration and DAR determination |
Experimental Protocols
Antibody Preparation and Reduction
This step involves the reduction of the antibody's interchain disulfide bonds to generate free thiol groups for conjugation.
-
Buffer Exchange: Prepare the antibody at a concentration of 1-10 mg/mL in a conjugation buffer (e.g., PBS with 5 mM EDTA, pH 7.4). If the antibody is in a buffer containing primary amines (like Tris), perform a buffer exchange using an Amicon Ultra centrifugal filter.
-
Preparation of TCEP Solution: Prepare a 10 mM stock solution of TCEP in the conjugation buffer.
-
Antibody Reduction: Add the TCEP solution to the antibody solution to achieve a final molar ratio of TCEP to antibody between 5:1 and 10:1. The optimal ratio may need to be determined empirically for each antibody.
-
Incubation: Incubate the mixture at 37°C for 1-2 hours with gentle mixing.
-
Removal of Excess TCEP: Immediately before conjugation, remove the excess TCEP by buffer exchange into a degassed conjugation buffer (PBS, pH 7.0-7.5) using an Amicon Ultra centrifugal filter. This step is crucial as excess reducing agent will quench the maleimide reaction.
This compound Conjugation
This is the core step where the drug-linker is covalently attached to the reduced antibody.
-
Preparation of this compound Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Conjugation Reaction: Add the this compound stock solution to the reduced and purified antibody solution. The molar excess of this compound over the antibody will influence the final DAR and should be optimized (a starting point is a 5-10 fold molar excess).
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, or at 4°C overnight, protected from light. Gentle mixing is recommended.
-
Quenching the Reaction (Optional): The reaction can be quenched by adding a 100-fold molar excess of N-acetylcysteine and incubating for 20 minutes.
Purification of the Antibody-Drug Conjugate
Purification is essential to remove unreacted drug-linker and any protein aggregates.
-
Removal of Unconjugated Drug-Linker: Purify the ADC from the unreacted this compound using size exclusion chromatography (SEC) or repeated buffer exchange with Amicon Ultra centrifugal filters. The purification buffer should be suitable for the final formulation, typically PBS or a similar physiological buffer.
-
Characterization of the Purified ADC: The purified ADC should be characterized for concentration, DAR, aggregation, and purity.
Characterization of the ADC
Determination of ADC Concentration and Drug-to-Antibody Ratio (DAR)
The concentration of the ADC and the average number of SN38 molecules per antibody can be determined using UV-Vis spectrophotometry.
-
Measure the absorbance of the purified ADC at 280 nm and 370 nm (the absorbance maximum for SN38).
-
Calculate the DAR using the following equations:
-
Molar Extinction Coefficients:
-
Antibody at 280 nm (ε_Ab,280_): ~210,000 M⁻¹cm⁻¹ (for a typical IgG)
-
Antibody at 370 nm (ε_Ab,370_): ~0 M⁻¹cm⁻¹
-
SN38 at 280 nm (ε_SN38,280_): ~6,100 M⁻¹cm⁻¹
-
SN38 at 370 nm (ε_SN38,370_): ~20,985 M⁻¹cm⁻¹
-
-
Calculations:
-
Concentration of SN38 (M) = A_370 / ε_SN38,370
-
Corrected A_280 = A_280 - (Concentration of SN38 * ε_SN38,280)
-
Concentration of Antibody (M) = Corrected A_280 / ε_Ab,280
-
DAR = Concentration of SN38 / Concentration of Antibody
-
-
Analysis by Chromatography
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique to determine the distribution of different drug-loaded species (DAR 0, 2, 4, 6, 8).[6][8] The average DAR can be calculated from the weighted average of the peak areas.
-
Size Exclusion Chromatography (SEC): SEC is used to assess the presence of high molecular weight aggregates, which can form during the conjugation process.
Data Presentation
Table 1: Representative Conjugation Parameters and Results
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Antibody Concentration | 5 mg/mL | 5 mg/mL | 10 mg/mL |
| TCEP:Ab Molar Ratio | 5:1 | 10:1 | 10:1 |
| This compound:Ab Molar Ratio | 5:1 | 7.5:1 | 7.5:1 |
| Reaction Time | 2 hours | 2 hours | 1 hour |
| Average DAR (UV-Vis) | 3.5 | 5.8 | 6.1 |
| Average DAR (HIC) | 3.7 | 6.0 | 6.2 |
| Monomer Purity (SEC) | >98% | >95% | >95% |
Visualizations
Caption: Experimental workflow for the conjugation of this compound to an antibody.
Caption: Mechanism of action of an SN38-based antibody-drug conjugate.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low DAR | Incomplete antibody reduction. | Increase TCEP:Ab ratio or incubation time. |
| Insufficient molar excess of drug-linker. | Increase the molar ratio of this compound to antibody. | |
| Hydrolysis of maleimide group. | Ensure conjugation buffer is at neutral pH and degassed. | |
| High Aggregation | High DAR leading to hydrophobicity. | Reduce the molar excess of the drug-linker. |
| Inappropriate buffer conditions. | Optimize buffer pH and ionic strength. | |
| Precipitation of Drug-Linker | Poor solubility of this compound. | Ensure the final concentration of organic solvent (DMF/DMSO) is low (<10%). |
Conclusion
The protocol described provides a robust framework for the successful conjugation of this compound to antibodies. Careful optimization of the reduction and conjugation steps is crucial for achieving the desired drug-to-antibody ratio while maintaining the integrity and stability of the resulting ADC. Thorough characterization of the final product is essential to ensure its quality and suitability for further preclinical and clinical development. This guide serves as a valuable resource for researchers and scientists working at the forefront of targeted cancer therapy.
References
- 1. This compound [myskinrecipes.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Animal Studies of SN-38 Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
SN-38, the active metabolite of irinotecan, is a potent topoisomerase I inhibitor with significant antitumor activity.[1][2] Its clinical utility, however, is hampered by poor water solubility and instability of its active lactone ring at physiological pH.[3] To overcome these limitations, various formulations have been developed to enhance its delivery to tumor tissues and improve its therapeutic index. This document provides detailed application notes and protocols for in vivo animal studies of SN-38 formulations, with a focus on providing a framework for the evaluation of novel delivery systems such as the conceptual CL2-Mmt-SN38. While specific in vivo data for a "this compound" formulation is not currently available in the public domain, this guide leverages data from studies on other SN-38 formulations, such as liposomal and nanocrystal-based systems, to provide a comprehensive resource for researchers.
Mechanism of Action and Signaling Pathways of SN-38
SN-38 exerts its cytotoxic effects by inhibiting DNA topoisomerase I.[4] This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the cleavable complex between topoisomerase I and DNA, SN-38 leads to the accumulation of single-strand DNA breaks, which are then converted into lethal double-strand breaks during the S-phase of the cell cycle, ultimately triggering apoptosis.[4]
Several signaling pathways are implicated in the cellular response to SN-38-induced DNA damage:
-
p53-Dependent Apoptosis: DNA damage activates the tumor suppressor protein p53, which in turn upregulates the expression of pro-apoptotic proteins and cell cycle inhibitors like p21.[5]
-
Akt Signaling Pathway: SN-38 has been shown to inhibit the Akt signaling pathway, which is a key regulator of cell survival.[5] Inhibition of Akt promotes apoptosis in cancer cells.
-
STING Pathway: Recent studies suggest that SN-38 can activate the STING (stimulator of interferon genes) pathway.[6] This occurs through the release of DNA-containing exosomes from tumor cells treated with SN-38, which then activate dendritic cells and elicit an antitumor immune response.[6]
Caption: Signaling pathways affected by SN-38.
Quantitative Data from In Vivo Animal Studies of SN-38 Formulations
The following tables summarize quantitative data from representative in vivo studies of different SN-38 formulations. This data can serve as a benchmark for evaluating the efficacy and toxicity of new formulations like this compound.
Table 1: Antitumor Efficacy of SN-38 Formulations in Xenograft Models
| Formulation | Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| LE-SN38 | SCID Mice | HT-29 (Colon) | 8 mg/kg, i.v., qd x 5 | 91 | [7] |
| LE-SN38 | SCID Mice | MX-1 (Breast) | 8 mg/kg, i.v., qd x 5 | 88 (regression) | [7] |
| SN-38 Nanocrystals (A) | Nude Mice | MCF-7 (Breast) | 8 mg/kg, i.v., on days 9, 11, 13, 15 | Significant inhibition vs. control | [8][9] |
| SN38-PA Liposome | ICR Mice | S180 (Sarcoma) | 20 mg/kg, i.v., on days 0, 3, 5 | Dose-dependent inhibition | [10] |
| PLX038A (pegylated-SN38) | Xenograft Mice | Pediatric Cancers | 120 µmol/kg, single IP dose | >50% regression in 78% of models | [11] |
Table 2: Pharmacokinetic Parameters of SN-38 Formulations in Rodents
| Formulation | Animal Model | Dose | Cmax (µg/mL) | AUC (µg·h/mL) | t1/2 (h) | Reference |
| SN-38 Solution | Sprague Dawley Rats | 5 mg/kg, i.v. | ~1.5 | ~1.0 | - | |
| SN-38 Nanocrystals (A) | Sprague Dawley Rats | 5 mg/kg, i.v. | ~1.0 | ~2.5 | - | |
| SN38-PA Liposome | Sprague Dawley Rats | 10 mg/kg, i.v. | - | 13.03 ± 2.17 | 4.89 ± 0.76 | [10] |
| LE-SN38 | CD2F1 Mice | - | - | - | 6.38 | [12] |
Table 3: Toxicity Profile of SN-38 Formulations
| Formulation | Animal Model | Maximum Tolerated Dose (MTD) | Key Toxicities | Reference |
| LE-SN38 | CD2F1 Mice | 5.0 mg/kg/day (male), 7.5 mg/kg/day (female) (i.v. x 5) | Not specified | [12] |
| SN-38 Solution | BALB/c Mice | - | Decreased hematocrit and platelet counts | [13] |
Experimental Protocols for In Vivo Animal Studies
The following are detailed protocols for conducting in vivo efficacy and pharmacokinetic studies of SN-38 formulations. These protocols can be adapted for the evaluation of this compound.
Protocol 1: Xenograft Tumor Model for Efficacy Studies
Objective: To evaluate the antitumor efficacy of an SN-38 formulation in a subcutaneous xenograft mouse model.
Materials:
-
Female athymic nude mice (6-8 weeks old)
-
Human cancer cell line (e.g., HT-29, MCF-7)
-
Matrigel (optional)
-
SN-38 formulation (e.g., this compound)
-
Vehicle control (e.g., saline, empty liposomes)
-
Positive control (e.g., irinotecan)
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Culture and Implantation:
-
Culture cancer cells to ~80% confluency.
-
Harvest and resuspend cells in sterile PBS or media at a concentration of 5-10 x 10^6 cells per 100 µL. An equal volume of Matrigel can be mixed with the cell suspension to promote tumor growth.
-
Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth every 2-3 days using calipers.
-
Tumor volume (mm³) is calculated using the formula: (Length x Width²) / 2.
-
-
Animal Grouping and Treatment:
-
When tumors reach a mean volume of 100-200 mm³, randomize mice into treatment groups (n=5-10 mice per group).
-
Administer the SN-38 formulation, vehicle control, and positive control according to the planned dosing schedule (e.g., intravenous, intraperitoneal). Dosing may be single or multiple administrations.[8][10]
-
-
Efficacy Evaluation:
-
Continue to measure tumor volume and body weight every 2-3 days. Body weight is a general indicator of toxicity.[8]
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a set number of days), euthanize the mice.
-
Excise tumors and record their final weight.
-
-
Data Analysis:
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.
-
Analyze statistical significance using appropriate tests (e.g., t-test, ANOVA).
-
Caption: Experimental workflow for in vivo efficacy studies.
Protocol 2: Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of an SN-38 formulation in rodents.
Materials:
-
Male Sprague-Dawley rats or BALB/c mice
-
SN-38 formulation
-
Anesthesia
-
Heparinized tubes for blood collection
-
Centrifuge
-
LC-MS/MS or HPLC for SN-38 quantification
Procedure:
-
Animal Preparation and Dosing:
-
Blood Sampling:
-
Collect blood samples (e.g., 50-100 µL) from the retro-orbital sinus or tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-injection).
-
Collect blood in heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
SN-38 Quantification:
-
Extract SN-38 from plasma samples using a suitable protein precipitation method (e.g., with methanol or acetonitrile).
-
Quantify the concentration of SN-38 in the plasma samples using a validated LC-MS/MS or HPLC method.
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as maximum concentration (Cmax), area under the curve (AUC), half-life (t1/2), clearance (CL), and volume of distribution (Vd).
-
Conclusion
The development of novel formulations to improve the delivery of SN-38 holds great promise for cancer therapy. The protocols and data presented in these application notes provide a comprehensive guide for the preclinical in vivo evaluation of new SN-38 delivery systems like this compound. By following these standardized procedures, researchers can generate robust and comparable data to assess the efficacy, pharmacokinetics, and toxicity of their formulations, ultimately accelerating the translation of promising candidates to the clinic.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. SN-38 - Wikipedia [en.wikipedia.org]
- 3. Development and characterization of a novel liposome-based formulation of SN-38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Inhibition of Akt signaling by SN-38 induces apoptosis in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In situ activation of STING pathway with polymeric SN38 for cancer chemoimmunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced therapeutic efficacy of a novel liposome-based formulation of SN-38 against human tumor models in SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo evaluation of SN-38 nanocrystals with different particle sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Novel SN38 derivative-based liposome as anticancer prodrug: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prospective use of the Single Mouse Experimental Design for Evaluation of PLX038A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical safety, pharmacokinetics and antitumor efficacy profile of liposome-entrapped SN-38 formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SN38-loaded <100 nm targeted liposomes for improving poor solubility and minimizing burst release and toxicity: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Optimal Concentration of CL2-Mmt-SN38
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
CL2-Mmt-SN38 is a derivative of SN-38, a potent topoisomerase I inhibitor and the active metabolite of irinotecan.[1][2][3] SN-38 exerts its cytotoxic effects by binding to the topoisomerase I-DNA complex, which prevents the re-ligation of single-strand DNA breaks.[4] This leads to the accumulation of double-strand DNA breaks during DNA replication, ultimately triggering cell cycle arrest and apoptosis.[4] this compound is designed for use in antibody-drug conjugates (ADCs), where "CL2" refers to a cleavable linker and "Mmt" is a monomethoxytrityl protecting group used during synthesis.[5][6][7][8] The final ADC product, hereafter referred to as [Antibody]-CL2A-SN38, utilizes a pH-sensitive linker (CL2A) to selectively deliver the SN-38 payload to target cancer cells.[9]
These application notes provide a comprehensive guide for researchers to determine the optimal concentration of a [Antibody]-CL2A-SN38 conjugate for preclinical experiments. The protocols outlined below cover both in vitro and in vivo methodologies essential for establishing the therapeutic window of the ADC.
II. Mechanism of Action and Signaling Pathway
SN-38, the cytotoxic payload of the ADC, inhibits topoisomerase I. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase I-DNA cleavable complex, SN-38 induces single-strand breaks, which are converted to lethal double-strand breaks when encountered by the replication fork. This DNA damage activates downstream signaling pathways, leading to cell cycle arrest, primarily in the S and G2/M phases, and ultimately, apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound [myskinrecipes.com]
- 6. A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iris-biotech.de [iris-biotech.de]
- 8. Synthesis of novel MMT/acyl-protected nucleo alanine monomers for the preparation of DNA/alanyl-PNA chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
Application of CL2-Mmt-SN38 in Colorectal Cancer Cell Lines: Application Notes and Protocols
For Research Use Only.
Introduction
SN-38, the active metabolite of the chemotherapeutic agent irinotecan, is a potent topoisomerase I inhibitor with significant antitumor activity against colorectal cancer. However, its clinical utility is hampered by poor water solubility and instability. CL2-Mmt-SN38 is a novel formulation designed to improve the delivery and therapeutic index of SN-38. This document provides detailed application notes and protocols for the in vitro evaluation of this compound in colorectal cancer cell lines. The cytotoxic effects of SN-38 are mediated through the inhibition of DNA topoisomerase I, leading to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.[1] It has been shown to be 100 to 1,000 times more potent than its parent drug, irinotecan.
Disclaimer: The following data and protocols are based on studies conducted with SN-38. The CL2-Mmt moiety is a hypothetical delivery system, and its specific impact on the physiochemical properties, cellular uptake, and overall efficacy of SN-38 should be experimentally determined.
Data Presentation
The cytotoxic activity of SN-38 varies across different colorectal cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of SN-38 in commonly used cell lines as reported in the literature. These values can serve as a benchmark for evaluating the potency of this compound.
| Cell Line | IC50 of SN-38 (µM) | Noteworthy Characteristics | Reference |
| HCT-116 | 0.0034 - 0.2827 | TP53 wild-type | [2][3][4] |
| HT-29 | 0.08 - 1.61 | TP53 mutant | [2][4] |
| SW620 | 0.02 - 0.10 | Metastatic origin | [2] |
| KM12C | Not specified | Parental, non-metastatic | [5] |
| KM12SM | Not specified | Metastatic variant | [5] |
| KM12L4a | Not specified | Highly metastatic variant | [5] |
| C-26 | ~10.17 | Murine colon adenocarcinoma | [2] |
Signaling Pathways
SN-38 primarily exerts its cytotoxic effects by stabilizing the covalent complex between topoisomerase I and DNA.[1] This leads to the accumulation of single- and double-strand DNA breaks, particularly during the S-phase of the cell cycle.[1] The cellular response to this DNA damage involves the activation of cell cycle checkpoints, leading to arrest in the S and G2/M phases, and subsequent induction of apoptosis.[5]
Several signaling pathways are implicated in the cellular response to SN-38 and in the development of resistance:
-
p38 MAPK Pathway: Constitutive activation of the p38 MAPK pathway has been associated with resistance to SN-38 in colorectal cancer cells.[6]
-
HIF-1α Pathway: Under hypoxic conditions, often found in solid tumors, the transcription factor HIF-1α can induce chemoresistance. SN-38 has been shown to overcome this by inhibiting the accumulation of HIF-1α.[7]
-
Nrf2 Pathway: SN-38 can act as an inhibitor of the Nrf2 transcriptional pathway, which is involved in drug resistance. This suggests potential for synergistic combinations with other anticancer drugs.[8]
Caption: Signaling pathway of SN-38 in colorectal cancer cells.
Experimental Protocols
The following are generalized protocols for the in vitro evaluation of this compound. Optimal conditions (e.g., cell seeding density, drug concentration, incubation time) should be determined for each specific cell line and experimental setup.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on colorectal cancer cell lines.
Materials:
-
Colorectal cancer cell lines (e.g., HCT-116, HT-29)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound and free SN-38 (for comparison)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound and free SN-38 in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include wells with medium only (blank) and cells with drug-free medium (negative control).
-
Incubate for 48-72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the negative control and determine the IC50 value.
Cell Cycle Analysis (Flow Cytometry)
This protocol is for assessing the effect of this compound on the cell cycle distribution.
Materials:
-
Colorectal cancer cell lines
-
Complete growth medium
-
This compound
-
PBS
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at a concentration around the IC50 value for 24 or 48 hours.[5]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying the induction of apoptosis by this compound.
Materials:
-
Colorectal cancer cell lines
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and propidium iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This protocol is for investigating the effect of this compound on the expression of proteins involved in cell cycle regulation and apoptosis (e.g., Topoisomerase I, Bax, Survivin).[5]
Materials:
-
Colorectal cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Topoisomerase I, anti-Bax, anti-Survivin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound, lyse the cells, and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Caption: Experimental workflow for in vitro evaluation.
References
- 1. ClinPGx [clinpgx.org]
- 2. dovepress.com [dovepress.com]
- 3. Therapeutic Responses to Two New SN-38 Derivatives in Colorectal Cancer Patient-Derived Xenografts and Respective 3D In Vitro Cultures | Anticancer Research [ar.iiarjournals.org]
- 4. Research Progress of SN38 Drug Delivery System in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer effect of SN-38 on colon cancer cell lines with different metastatic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the p38 MAPK pathway inhibits irinotecan resistance in colon adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SN-38 Overcomes Chemoresistance of Colorectal Cancer Cells Induced by Hypoxia, through HIF1alpha | Anticancer Research [ar.iiarjournals.org]
- 8. SN-38, an active metabolite of irinotecan, inhibits transcription of nuclear factor erythroid 2-related factor 2 and enhances drug sensitivity of colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of CL2-Mmt-SN38 Antibody-Drug Conjugates
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug, enabling targeted delivery to cancer cells.[1] A CL2-Mmt-SN38 ADC consists of three components: a tumor-specific antibody, the cytotoxic payload SN-38 (the active metabolite of irinotecan), and a chemical linker (CL2-Mmt) that connects them.[2][3] SN-38 is a topoisomerase I inhibitor that induces double-stranded DNA breaks, leading to cell death.[2]
Comprehensive analytical characterization is critical throughout the development process to ensure the ADC's safety, efficacy, quality, and consistency.[1][4] Key quality attributes that must be monitored include the drug-to-antibody ratio (DAR), the level of aggregation, the distribution of charge variants, and the biological potency of the conjugate.[4][5] These application notes provide detailed protocols for the essential analytical methods required to characterize a this compound ADC.
Figure 1: General workflow for the analytical characterization of ADCs.
Drug-to-Antibody Ratio (DAR) Determination
Application Note: The drug-to-antibody ratio (DAR) is the average number of drug molecules conjugated to a single antibody and is a critical quality attribute that directly impacts the ADC's efficacy and toxicity.[5] Inconsistent DAR can lead to variability in potency and pharmacokinetic profiles. Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry (MS) are powerful techniques for determining the DAR distribution.[6][7] HIC separates ADC species based on the hydrophobicity conferred by the conjugated SN-38, allowing for the quantification of different drug-loaded species (e.g., DAR0, DAR2, DAR4).[6]
Figure 2: Workflow for DAR determination using HIC-HPLC.
Experimental Protocol (HIC-HPLC):
-
Mobile Phase Preparation:
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.
-
-
Sample Preparation: Dilute the this compound ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
Chromatographic Conditions:
-
Column: TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm (or equivalent).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 280 nm (for protein) and a wavelength suitable for SN-38.
-
Injection Volume: 10 µL.
-
Gradient:
-
0-1 min: 0% B
-
1-21 min: 0% to 100% B
-
21-25 min: 100% B
-
25-26 min: 100% to 0% B
-
26-30 min: 0% B (re-equilibration).
-
-
-
Data Analysis:
-
Integrate the peak areas for each species (unconjugated mAb, and ADC with different numbers of drugs).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area of each DAR species * DAR value) / Σ (Total Peak Area)
-
Data Presentation:
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR 0 | 5.2 | 8.5 |
| DAR 2 | 10.8 | 25.1 |
| DAR 4 | 14.3 | 55.4 |
| DAR 6 | 16.9 | 10.5 |
| DAR 8 | 18.5 | 0.5 |
| Average DAR | - | 3.9 |
Aggregation and Size Variant Analysis
Application Note: The conjugation process and the hydrophobic nature of SN-38 can induce the formation of aggregates, which are a critical quality attribute to monitor as they can potentially lead to increased immunogenicity and altered pharmacokinetics.[8] Size Exclusion Chromatography (SEC) is the standard method used to separate and quantify monomers, aggregates, and fragments based on their hydrodynamic size.[9][10]
Figure 3: Workflow for aggregation analysis using SEC-HPLC.
Experimental Protocol (SEC-HPLC):
-
Mobile Phase Preparation: 150 mM Sodium Phosphate, pH 7.0 (or a suitable phosphate-buffered saline).
-
Sample Preparation: Dilute the this compound ADC to a final concentration of 1-2 mg/mL in the mobile phase.[10]
-
Chromatographic Conditions:
-
Data Analysis:
-
Identify peaks corresponding to high molecular weight species (aggregates), the main monomer peak, and low molecular weight species (fragments).
-
Calculate the relative percentage of each species by dividing its peak area by the total peak area.
-
Data Presentation:
| Species | Retention Time (min) | Peak Area (%) | Specification |
| High Molecular Weight (HMW) | 7.1 | 1.8 | ≤ 2.0% |
| Monomer | 8.5 | 97.9 | ≥ 97.0% |
| Low Molecular Weight (LMW) | 10.2 | 0.3 | ≤ 1.0% |
Charge Variant Analysis
Application Note: Charge heterogeneity in ADCs can arise from post-translational modifications of the antibody (e.g., deamidation, C-terminal lysine clipping) and from the conjugation of the charged drug-linker.[11][12] These charge variants can affect the ADC's stability and biological activity. Ion-Exchange Chromatography (IEX), particularly cation-exchange (CEX) for typical mAbs, is used to separate and quantify these variants based on differences in their surface charge.[13][14]
Figure 4: Workflow for charge variant analysis using IEX-HPLC.
Experimental Protocol (CEX-HPLC):
-
Mobile Phase Preparation:
-
Mobile Phase A: 20 mM MES, pH 6.0.
-
Mobile Phase B: 20 mM MES, 1 M NaCl, pH 6.0.
-
-
Sample Preparation: Dilute the this compound ADC to 1 mg/mL in Mobile Phase A.
-
Chromatographic Conditions:
-
Column: BioResolve SCX mAb, 4.6 x 100 mm, 3 µm (or equivalent).[13]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 50% B
-
35-40 min: 50% to 100% B
-
40-45 min: 100% B
-
45-50 min: 100% to 5% B
-
50-60 min: 5% B (re-equilibration).
-
-
-
Data Analysis:
-
Integrate the peaks corresponding to acidic variants, the main peak, and basic variants.
-
Calculate the percentage of the main peak and the distribution of charge variants.
-
Data Presentation:
| Variant Group | Retention Time (min) | Peak Area (%) |
| Acidic Variants | 15.5 - 20.0 | 22.5 |
| Main Peak | 21.2 | 68.3 |
| Basic Variants | 22.5 - 26.0 | 9.2 |
In Vitro Cytotoxicity Assay
Application Note: The ultimate goal of an ADC is to kill target cancer cells. An in vitro cytotoxicity assay is a crucial biological characterization method used to measure the potency of the this compound ADC.[15] This is typically done by treating a target-antigen-expressing cancer cell line with serial dilutions of the ADC and measuring cell viability after a set incubation period. The half-maximal inhibitory concentration (IC50) is calculated to quantify the ADC's potency.[16]
Figure 5: Proposed mechanism of action for a this compound ADC.
Experimental Protocol (Cell Viability Assay):
-
Cell Culture: Culture a cancer cell line expressing the target antigen (e.g., SKOV-3, BT474 for HER2-targeted ADCs) under standard conditions (37°C, 5% CO2).[16]
-
Cell Plating: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free SN-38 drug in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated and vehicle-only controls.
-
-
Incubation: Incubate the plate for 72-120 hours.
-
Viability Measurement:
-
Add a cell viability reagent (e.g., CellTiter-Glo®, MTT, resazurin) to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the untreated control wells (100% viability).
-
Plot the cell viability against the logarithm of the compound concentration.
-
Use a four-parameter logistic regression to fit the curve and determine the IC50 value.[16]
-
Data Presentation:
| Compound | Target Cell Line | IC50 (nM) |
| This compound ADC | SKOV-3 (Antigen+) | 5.5 |
| This compound ADC | MCF-7 (Antigen-) | >1000 |
| Unconjugated Antibody | SKOV-3 (Antigen+) | >1000 |
| Free SN-38 | SKOV-3 (Antigen+) | 10.7 |
Pharmacokinetic (PK) Analysis
Application Note: Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of an ADC.[17] The complex nature of ADCs requires multiple bioanalytical assays to measure different analytes in circulation, including: total antibody (conjugated and unconjugated), ADC with conjugated drug, and released (free) payload.[18][19] These data are critical for understanding the ADC's stability in vivo and for correlating exposure with efficacy and safety.[18] Ligand-binding assays (LBA), such as ELISA, are typically used for total antibody and conjugated ADC, while liquid chromatography-mass spectrometry (LC-MS) is used for the free drug.[19]
Figure 6: General workflow for preclinical pharmacokinetic analysis.
Experimental Protocol (General Overview):
-
Study Design: Administer a single dose of this compound ADC intravenously to a relevant animal species (e.g., rats or non-human primates).
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 1, 6, 24, 48, 96, 168... hours) and process to obtain plasma.
-
Total Antibody Assay (ELISA):
-
Coat a 96-well plate with the target antigen.
-
Add serially diluted plasma samples and standards.
-
Detect bound antibody using a secondary anti-human IgG antibody conjugated to an enzyme (e.g., HRP).
-
Add substrate and measure the colorimetric or chemiluminescent signal.
-
-
Conjugated ADC Assay (ELISA):
-
Coat a 96-well plate with an anti-SN-38 antibody.
-
Add serially diluted plasma samples and standards.
-
Detect the captured ADC using a secondary anti-human IgG-HRP conjugate.
-
-
Free SN-38 Assay (LC-MS/MS):
-
Precipitate proteins from plasma samples (e.g., with acetonitrile).
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of free SN-38.[19]
-
-
Data Analysis:
-
Generate concentration-time profiles for each analyte.
-
Use non-compartmental analysis to calculate key PK parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).
-
Data Presentation:
| Analyte | Assay | Half-Life (t½, hours) | Clearance (mL/hr/kg) | AUC (µg*h/mL) |
| Total Antibody | LBA (ELISA) | 250 | 0.5 | 5000 |
| Conjugated ADC | LBA (ELISA) | 180 | 0.8 | 3125 |
| Free SN-38 | LC-MS/MS | 2.5 | 50 | 1.2 |
References
- 1. adcreview.com [adcreview.com]
- 2. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. veranova.com [veranova.com]
- 5. hpst.cz [hpst.cz]
- 6. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 7. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. technosaurus.co.jp [technosaurus.co.jp]
- 10. agilent.com [agilent.com]
- 11. Charge Variants Analysis of Antibody Drug Conjugates - Creative Proteomics [creative-proteomics.com]
- 12. Analytical workflows for charge variant analysis of monoclonal antibodies | Quality Assistance [quality-assistance.com]
- 13. waters.com [waters.com]
- 14. waters.com [waters.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antibody–Drug Conjugates: Pharmacokinetic/Pharmacodynamic Modeling, Preclinical Characterization, Clinical Studies, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols for CL2-Mmt-SN38 Delivery Using Nanoparticle-Based Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
SN38, the active metabolite of irinotecan, is a potent topoisomerase I inhibitor with 100 to 1000 times more activity than its parent drug.[1][2][3] However, its clinical application is hampered by poor water solubility, instability of its active lactone form at physiological pH, and significant side effects.[1][2][4] Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations by improving SN38's solubility, stability, and tumor-targeting capabilities, thereby enhancing its therapeutic efficacy and reducing systemic toxicity.[1][2][5] This document provides detailed application notes and protocols for the formulation and evaluation of CL2-Mmt-SN38, a derivative of SN38, using various nanoparticle-based systems.
Data Summary: Physicochemical and In Vitro Efficacy of SN38 Nanoparticles
The following tables summarize quantitative data from various studies on SN38-loaded nanoparticles, providing a comparative overview of their characteristics and performance.
Table 1: Physicochemical Properties of SN38 Nanoparticle Formulations
| Nanoparticle Type | Composition | Particle Size (nm) | Drug Loading (%) | Reference |
| OEG-SN38 Micelles | Oligo(ethylene glycol)-SN38 conjugate | 28.74 ± 2.51 | 36 | [6][7] |
| PLGA-PEG-FOL NPs | Poly-lactide-co-glycolide-polyethylene glycol-folate | Not Specified | Up to 23.1 ± 2.01 (sustained release) | [1] |
| SN38-PC-LNs | SN38-phospholipid complex loaded lipid nanoparticles | Not Specified | Not Specified | [1] |
| SN-38/NCs-A | SN-38 nanocrystals | 229.5 ± 1.99 | Not Applicable | [8] |
| SN-38/NCs-B | SN-38 nanocrystals | 799.2 ± 14.44 | Not Applicable | [8] |
| HSA-PLA (SN-38) NPs | Human serum albumin–polylactic acid | Not Specified | 19 | [9] |
| PEtOx-b-PGA-SN38 | Poly(2-ethyl 2-oxazoline)-b-poly(L-glutamic acid)-SN38 | ~90 | ~90 (loading efficiency) | [10] |
| PLGA NPs | Poly lactic-co-glycolic acid | 170.5 ± 11.87 | 5.95 ± 0.087 | [11] |
Table 2: In Vitro Cytotoxicity (IC50) of SN38 Nanoparticle Formulations
| Cell Line | Nanoparticle Formulation | IC50 Value | Incubation Time | Reference |
| HT-29 | PLGA-PEG-FOL NPs | 30 ± 1.1% (cell viability) | 48 hours | [1] |
| HT-29 | Unmodified PLGA-PEG NPs | 51.5 ± 2.3% (cell viability) | 48 hours | [1] |
| HT-29 | Free SN38 | 90.1 ± 3.2% (cell viability) | 48 hours | [1] |
| U87MG | NLC-SN38 | 2.12 µg/mL | 24 hours | [1] |
| U87MG | Free SN38 | 8.44 µg/mL | 24 hours | [1] |
| U87MG | NLC-SN38 | 0.06 µg/mL | 72 hours | [1] |
| U87MG | Free SN38 | 0.38 µg/mL | 72 hours | [1] |
| SKOV-3 | OEG-SN38 | 0.032 µg/mL | Not Specified | [6] |
| MCF-7 | OEG-SN38 | 0.27 µg/mL | Not Specified | [6] |
| BCap37 | OEG-SN38 | 0.30 µg/mL | Not Specified | [6] |
| HT-29 | OEG-SN38 | 1.61 µg/mL | Not Specified | [6] |
| KB | OEG-SN38 | 1.61 µg/mL | Not Specified | [6] |
| MCF-7 | SN-38/NCs-A | Not Specified | Not Specified | [12] |
| HepG2 | SN-38/NCs-A | 0.076 µg/mL | Not Specified | [12] |
| HepG2 | SN-38/NCs-B | 0.179 µg/mL | Not Specified | [12] |
| HepG2 | Free SN38 | 0.683 µg/mL | Not Specified | [12] |
| HT1080 | SN-38/NCs-A | 0.046 µg/mL | Not Specified | [12] |
| HT1080 | SN-38/NCs-B | 0.111 µg/mL | Not Specified | [12] |
| HT1080 | Free SN38 | 0.104 µg/mL | Not Specified | [12] |
| Multiple Cancer Lines | HSA-PLA (SN-38) NPs | 0.5–194 nM | Not Specified | [9] |
Signaling Pathway and Mechanism of Action
SN38 exerts its cytotoxic effects by inhibiting topoisomerase I, an enzyme crucial for DNA replication and transcription.[4] By binding to the topoisomerase I-DNA complex, SN38 prevents the re-ligation of single-strand breaks, leading to DNA damage and apoptosis.[2] Recent studies also suggest that SN38 can inhibit the transcription of Nrf2, a key regulator of cellular resistance to oxidative stress, thereby potentially sensitizing cancer cells to other chemotherapeutic agents.[13]
References
- 1. dovepress.com [dovepress.com]
- 2. Research Progress of SN38 Drug Delivery System in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SN-38 - Wikipedia [en.wikipedia.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Nanoparticle-mediated delivery of a rapidly activatable prodrug of SN-38 for neuroblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. che.zju.edu.cn [che.zju.edu.cn]
- 7. Novel SN38 conjugate-forming nanoparticles as anticancer prodrug: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Albumin-based nanoparticles encapsulating SN-38 demonstrate superior antitumor efficacy compared to irinotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In vitro and in vivo evaluation of SN-38 nanocrystals with different particle sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SN-38, an active metabolite of irinotecan, inhibits transcription of nuclear factor erythroid 2-related factor 2 and enhances drug sensitivity of colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Serum Stability Assessment of CL2-Mmt-SN38
Audience: Researchers, scientists, and drug development professionals.
Introduction
CL2-Mmt-SN38 is a derivative of SN-38, the potent cytotoxic metabolite of the anticancer agent Irinotecan (CPT-11).[1][2][3] It is designed for targeted cancer therapy to enhance drug delivery to tumor sites, thereby improving efficacy and reducing systemic toxicity.[4] The stability of such drug conjugates in circulation is a critical attribute for ensuring both safety and efficacy.[5][6] Premature release of the cytotoxic payload (SN-38) in the bloodstream can lead to off-target toxicity, while a conjugate that is too stable may not release the active drug at the tumor site. Therefore, assessing the stability of this compound in serum is a crucial step in its preclinical development. This protocol provides a detailed method for quantifying the release of SN-38 from this compound upon incubation in human serum using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Principle of the Assay
The fundamental principle of this assay is to measure the amount of free SN-38 released from the this compound conjugate over time when incubated in a biologically relevant matrix like human serum at physiological temperature (37°C). The workflow involves incubating the conjugate in serum, collecting aliquots at predefined time points, separating the released (free) SN-38 from the still-conjugated form, and quantifying the free SN-38 using a sensitive analytical method such as LC-MS/MS. This allows for the determination of the drug release kinetics and the stability (half-life) of the conjugate in serum.[7]
Experimental Workflow
Caption: Overall experimental workflow for assessing this compound serum stability.
Materials and Reagents
| Item | Recommended Specifications |
| Test Article | This compound |
| Matrix | Pooled Human Serum (or other species, e.g., rat, monkey) |
| Analyte Standard | SN-38 (≥98% purity) |
| Internal Standard (IS) | SN-38-d3 or 10-hydroxycamptothecin |
| Reagents | Acetonitrile (LC-MS grade) |
| Formic Acid (LC-MS grade) | |
| Water (LC-MS grade) | |
| Methanol (HPLC grade) | |
| 0.1 M Hydrochloric Acid | |
| Consumables | Polypropylene microcentrifuge tubes (1.5 mL) |
| Solid-Phase Extraction (SPE) Cartridges (e.g., C18) | |
| Autosampler vials with inserts | |
| Equipment | Incubator (37°C) |
| Calibrated Pipettes | |
| Vortex Mixer | |
| Centrifuge | |
| SPE Manifold | |
| Sample Concentrator (e.g., Nitrogen Evaporator) | |
| LC-MS/MS System (e.g., Triple Quadrupole) |
Experimental Protocols
Preparation of Stock and Standard Solutions
-
SN-38 Stock (1 mg/mL): Accurately weigh and dissolve SN-38 in DMSO to make a 1 mg/mL stock solution.
-
Internal Standard Stock (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard (e.g., SN-38-d3) in DMSO.
-
Calibration Standards: Perform serial dilutions of the SN-38 stock solution with blank serum to prepare calibration standards. A suggested concentration range is 1-500 ng/mL.[8]
-
This compound Working Solution: Prepare a working solution of this compound in an appropriate buffer (e.g., PBS) at a concentration that, when added to serum, will result in a final concentration suitable for monitoring release over time.
Serum Incubation
-
Thaw pooled human serum in a 37°C water bath and centrifuge to remove any cryoprecipitates.
-
In a polypropylene tube, add the this compound working solution to the pre-warmed human serum to achieve the desired final concentration.
-
Gently mix and immediately take the T=0 time point aliquot.
-
Place the main tube in a 37°C incubator.[7]
-
Collect aliquots (e.g., 100 µL) at specified time points (e.g., 0, 1, 2, 4, 8, 24, 48, 96, and 144 hours).
-
Immediately freeze the collected aliquots at -80°C until analysis.
Sample Processing: Solid-Phase Extraction (SPE)
This procedure is adapted from established methods for SN-38 extraction from plasma.[8][9]
-
Thaw serum samples (standards, QCs, and time-point samples) on ice.
-
To 100 µL of each serum sample, add 200 µL of 0.1 M HCl to acidify the sample.[9]
-
Add 10 µL of the internal standard working solution to all samples except for the blank.
-
Vortex briefly to mix.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 1 mL of methanol followed by 1 mL of LC-MS grade water.
-
Sample Loading: Load the acidified serum sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove salts and other interferences.
-
Elution: Elute the analytes (SN-38 and IS) with 1 mL of acetonitrile into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase A/B mixture (e.g., 80:20 v/v) and transfer to an autosampler vial for analysis.
LC-MS/MS Analysis
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[10]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then re-equilibrate.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor > product ion transitions for SN-38 and the internal standard. For example, for SN-38, a transition of m/z 393.0 > 349.1 can be used.[8] The specific transitions should be optimized on the instrument used.
-
Data Presentation and Analysis
-
Generate a calibration curve by plotting the peak area ratio (SN-38 / IS) against the nominal concentration of the calibration standards.
-
Use the regression equation from the calibration curve to determine the concentration of free SN-38 in each time-point sample.
-
Calculate the percentage of SN-38 released at each time point using the following formula:
-
% Released = (Concentration of free SN-38 at time t / Initial total SN-38 concentration from the conjugate) x 100
-
-
Summarize the results in a table.
Table 1: Stability of this compound in Human Serum at 37°C
| Time (hours) | Free SN-38 Conc. (ng/mL) | % SN-38 Released |
| 0 | ... | ... |
| 1 | ... | ... |
| 4 | ... | ... |
| 8 | ... | ... |
| 24 | ... | ... |
| 48 | ... | ... |
| 96 | ... | ... |
| 144 | ... | ... |
-
Plot the % SN-38 Released versus time to visualize the release kinetics. The in-vitro half-life (t½) can be calculated from this data.
Conjugate Stability and Therapeutic Window
Caption: Relationship between conjugate stability and the therapeutic window.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. This compound [myskinrecipes.com]
- 5. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Quantitative determination of liposomal irinotecan and SN-38 concentrations in plasma samples from children with solid tumors: Use of a cryoprotectant solution to enhance liposome stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trace analysis of SN-38 in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming CL2-Mmt-SN38 Instability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of CL2-Mmt-SN38 at physiological pH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a derivative of SN38, the active metabolite of the chemotherapy drug irinotecan.[1] SN38 is a potent topoisomerase I inhibitor, making it a powerful anti-cancer agent.[1] However, its clinical use is limited by its poor solubility and inherent instability at physiological pH (around 7.4).[2]
The instability arises from the hydrolysis of the crucial lactone ring in the SN38 molecule to an inactive carboxylate form. This conversion is pH-dependent and reversible, but at physiological pH, the equilibrium favors the inactive form, significantly reducing the drug's efficacy. This compound is a drug-linker conjugate designed to improve the stability and targeted delivery of SN38. The "CL2" refers to a specific linker, and "Mmt" is a monomethoxytrityl protecting group. Understanding and managing the stability of this conjugate is critical for obtaining reliable and reproducible experimental results.
Q2: How does the CL2A linker in related conjugates help stabilize SN38?
A2: The CL2A linker, a derivative of the CL2 linker, enhances the stability of SN38 primarily by its attachment point. It is coupled to the 20th position of the SN38 molecule, which is part of the lactone ring.[3] This conjugation physically hinders the hydrolysis of the lactone ring, thus preserving the active form of the drug. Additionally, the linker itself is designed to be stable in circulation but can be cleaved under specific conditions, such as the acidic microenvironment of a tumor, to release the active SN38 payload.[3]
Q3: What is the expected stability of a CL2A-SN38 conjugate at physiological pH compared to free SN38?
A3: Conjugation of SN38 with a CL2A linker significantly enhances its stability at physiological pH. While free SN38 rapidly converts to its inactive carboxylate form, the CL2A-SN38 conjugate demonstrates a much longer half-life. The stability of these conjugates is a key factor in their design for controlled drug release.
| Compound | Condition | Half-life (t½) | Reference |
| CL2-SN38 conjugate | In vitro, serum | 1-2 days | [3] |
| SN38-ether-ADC | In human plasma at 37°C | >10 days | [4] |
| IMMU-132 (a CL2A-SN38 ADC) | In human serum | ~24 hours | [1] |
Q4: How is the active SN38 released from the CL2A linker?
A4: The bond between the CL2A linker and SN38 is designed to be pH-sensitive.[3] In the acidic microenvironment often found in tumors (pH 5.5-6.5), the linker is more susceptible to cleavage, leading to the release of the active SN38. This targeted release mechanism is a key advantage of using such antibody-drug conjugates (ADCs).
Troubleshooting Guide
Issue 1: Premature Cleavage of SN38 from the Linker in Control Experiments
-
Possible Cause: The buffer system used in the experiment has a pH that is too low or contains enzymes that can cleave the linker.
-
Troubleshooting Steps:
-
Verify Buffer pH: Ensure that the pH of your experimental buffer is strictly maintained at 7.4 for physiological simulation. Use freshly prepared buffers and calibrate your pH meter regularly.
-
Use High-Quality Reagents: Use purified water and high-purity buffer components to avoid contaminants that could alter the pH or directly react with the conjugate.
-
Enzyme Contamination: If using biological matrices (e.g., serum, plasma), be aware of potential enzymatic activity. For baseline stability studies, consider using a simplified buffer system before moving to more complex biological media.
-
Issue 2: Aggregation or Precipitation of this compound Upon Reconstitution or During an Experiment
-
Possible Cause: this compound, like many antibody-drug conjugates, can be prone to aggregation, especially at high concentrations or in suboptimal buffer conditions. The hydrophobic nature of the drug and linker can contribute to this issue.[5]
-
Troubleshooting Steps:
-
Follow Reconstitution Protocol: Strictly adhere to the manufacturer's instructions for reconstitution. Using the wrong solvent or temperature can lead to aggregation.
-
Optimize Buffer Conditions: The choice of buffer, pH, and salt concentration can significantly impact conjugate stability. Avoid buffers where the pH is close to the isoelectric point (pI) of the antibody component of the ADC.[5]
-
Control Concentration: Work with concentrations that are known to be soluble. If high concentrations are necessary, a formulation study to identify optimal excipients may be required.
-
Gentle Handling: Avoid vigorous vortexing or agitation. Gentle swirling or inversion is recommended for mixing.
-
Solvent Considerations: If using organic co-solvents like DMSO to aid solubility, be mindful of the final concentration, as high percentages can lead to protein denaturation and aggregation.[2]
-
Issue 3: Inconsistent Results in Cytotoxicity Assays
-
Possible Cause: Variability in the amount of active, lactone-form SN38 available in the assay due to instability.
-
Troubleshooting Steps:
-
Pre-warm Media: Ensure that all media and solutions are pre-warmed to 37°C before adding the this compound to minimize temperature-induced stress on the conjugate.
-
Time-Course Experiments: The release of SN38 is time-dependent. When comparing results, ensure that the incubation times are consistent across all experiments.
-
Quantify Active SN38: If possible, use HPLC to quantify the amount of lactone-form SN38 in your stock solutions and at the end of your experiment to correlate the cytotoxic effect with the concentration of the active drug.
-
Fresh Preparations: Prepare fresh dilutions of the this compound for each experiment from a properly stored stock solution to avoid using partially hydrolyzed material.
-
Experimental Protocols
Protocol: In Vitro Stability Assessment of this compound at Physiological pH
This protocol describes a method to determine the stability of the lactone form of SN38 in a this compound conjugate when incubated in a buffer at physiological pH.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Ammonium acetate
-
Tetra-n-pentylammonium bromide (for ion-pairing, if needed)
-
C18 HPLC column
-
HPLC system with UV or fluorescence detector
-
0.1 M Ammonium acetate buffer, pH 5.5
-
SN38 lactone and carboxylate standards
Procedure:
-
Preparation of Stock Solution: Carefully reconstitute the this compound in an appropriate solvent (e.g., DMSO) as per the supplier's instructions to a known concentration.
-
Incubation:
-
Dilute the this compound stock solution in pre-warmed PBS (37°C, pH 7.4) to the final desired concentration.
-
Incubate the solution at 37°C.
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the sample.
-
-
Sample Preparation for HPLC:
-
To the collected aliquot, add an equal volume of ice-cold acetonitrile to precipitate any proteins (if in a biological matrix) and halt the hydrolysis reaction.
-
Vortex briefly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitate.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Use a C18 column and a mobile phase suitable for separating the lactone and carboxylate forms of SN38. A common mobile phase consists of a mixture of 0.1 M ammonium acetate buffer (pH 5.5) and acetonitrile (e.g., 70:30 v/v).[5] For enhanced separation, an ion-pairing agent like tetra-n-pentylammonium bromide can be added to the mobile phase.[5]
-
Set the detection wavelength to 265 nm for UV detection or use fluorescence detection with excitation at 380 nm and emission at 540 nm for higher sensitivity.[5]
-
Inject the prepared sample onto the HPLC system.
-
-
Data Analysis:
-
Identify the peaks for the lactone and carboxylate forms of SN38 based on the retention times of the standards.
-
Integrate the peak areas for both forms at each time point.
-
Calculate the percentage of the lactone form remaining at each time point relative to the total amount of SN38 (lactone + carboxylate).
-
Plot the percentage of the lactone form versus time to determine the stability profile and half-life of the conjugate under these conditions.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
troubleshooting low conjugation efficiency of CL2-Mmt-SN38
Welcome to the technical support center for CL2-Mmt-SN38 conjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the conjugation of this compound to antibodies, helping to ensure a high-efficiency process and a high-quality final antibody-drug conjugate (ADC).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a drug-linker conjugate used in the development of antibody-drug conjugates (ADCs). It consists of three key components:
-
SN-38: The cytotoxic payload, which is a potent topoisomerase I inhibitor and the active metabolite of irinotecan. SN-38 is known for its high potency but also its poor aqueous solubility and instability at physiological pH.
-
CL2 Linker: A cleavable linker that connects the SN-38 payload to the antibody. A common variant, the CL2A linker, is pH-sensitive, designed to release the SN-38 payload in the acidic environment of tumor cells. It typically includes a maleimide group for conjugation to the antibody.
-
Mmt (4-methoxytrityl): A protecting group, likely for an amine or other reactive group on the linker, to prevent unwanted side reactions during the synthesis of the drug-linker. This group may need to be removed prior to or during the conjugation process.
Q2: What is the conjugation strategy for this compound?
A2: The most common conjugation strategy for linkers containing a maleimide group, such as the CL2 linker, is thiol-maleimide chemistry. This involves two main steps:
-
Antibody Reduction: The interchain disulfide bonds of the antibody are partially reduced to generate free thiol (sulfhydryl) groups.
-
Conjugation: The maleimide group on the CL2 linker reacts with the free thiol groups on the antibody to form a stable thioether bond.
Q3: What is a typical Drug-to-Antibody Ratio (DAR) for SN-38 based ADCs?
A3: For SN-38 based ADCs, a relatively high DAR is often desirable to maximize the therapeutic payload delivered to the target cells. A DAR in the range of 7 to 8 has been reported as efficacious for some SN-38 ADCs, such as Sacituzumab govitecan.
Troubleshooting Low Conjugation Efficiency
Low conjugation efficiency is a common challenge in ADC development. The following guide provides a structured approach to identifying and resolving potential issues.
Initial Assessment and Key Areas of Investigation
Before diving into specific troubleshooting steps, it's essential to assess the entire workflow. The diagram below illustrates the key stages of the this compound conjugation process where issues can arise.
Troubleshooting Guide Table
The table below outlines common problems, their potential causes, and recommended solutions to improve conjugation efficiency.
| Problem | Potential Cause | Recommended Solution |
| Low Drug-to-Antibody Ratio (DAR) | 1. Inefficient Antibody Reduction: Not enough free thiol groups are available for conjugation. | - Optimize the concentration of the reducing agent (e.g., TCEP, DTT).- Ensure the reduction buffer is at the optimal pH (typically pH 7.0-7.5).- Increase the incubation time or temperature for the reduction step. |
| 2. Incomplete Mmt Deprotection: If the Mmt group sterically hinders the conjugation site, its incomplete removal will reduce efficiency. | - Confirm the necessity of the deprotection step for your specific this compound variant.- If required, optimize the deprotection conditions (e.g., concentration of mild acid like TFA, reaction time). | |
| 3. Suboptimal Conjugation Reaction Conditions: The pH, temperature, or reaction time may not be ideal for the thiol-maleimide reaction. | - Maintain the conjugation reaction pH between 6.5 and 7.5 for optimal thiol-maleimide coupling.- Optimize the reaction temperature (often performed at room temperature or 4°C).- Vary the incubation time for the conjugation reaction. | |
| 4. Low Molar Ratio of Drug-Linker to Antibody: Insufficient this compound is available to react with the generated thiol groups. | - Increase the molar excess of this compound relative to the antibody. A 10-20 fold molar excess is a common starting point. | |
| 5. Poor Quality of Reagents: The antibody or the this compound may be impure or degraded. | - Verify the purity and concentration of the antibody stock solution.- Ensure the this compound is of high purity and has been stored correctly to prevent degradation. | |
| 6. Interfering Substances in Antibody Buffer: Components like primary amines (e.g., Tris buffer) or other nucleophiles can compete with the desired reaction. | - Perform a buffer exchange to a suitable conjugation buffer (e.g., PBS) prior to the reaction. | |
| High Levels of Aggregation | 1. Hydrophobicity of SN-38: The hydrophobic nature of SN-38 can lead to aggregation of the ADC, especially at high DARs. | - Optimize the purification process to remove aggregates (e.g., size-exclusion chromatography).- Consider including solubility-enhancing excipients in the final formulation. |
| 2. Inappropriate Buffer Conditions: The pH or ionic strength of the buffer may promote aggregation. | - Screen different buffer formulations to find conditions that minimize aggregation. | |
| Inconsistent Results | 1. Variability in Reagent Preparation: Inconsistent concentrations of antibody, drug-linker, or reducing agent. | - Prepare fresh solutions of all reagents for each experiment.- Accurately determine the concentration of all stock solutions before use. |
| 2. Fluctuations in Reaction Conditions: Variations in temperature, pH, or incubation times. | - Use calibrated equipment and carefully control all reaction parameters. |
Troubleshooting Decision Tree
This decision tree can guide you through a logical sequence of troubleshooting steps when you encounter low conjugation efficiency.
Experimental Protocols
Protocol 1: Antibody Reduction
-
Buffer Exchange: Ensure the antibody is in a suitable buffer for reduction (e.g., PBS, pH 7.0-7.5). If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Antibody Concentration: Adjust the antibody concentration to 1-10 mg/mL.
-
Reducing Agent Preparation: Prepare a fresh stock solution of a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Reduction Reaction: Add a 10- to 100-fold molar excess of the reducing agent to the antibody solution.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 30 minutes to 2 hours. The optimal time and temperature should be determined empirically.
-
Removal of Reducing Agent: Immediately before conjugation, remove the excess reducing agent using a desalting column.
Protocol 2: Thiol-Maleimide Conjugation
-
Drug-Linker Preparation: Dissolve the this compound in a suitable organic solvent like DMSO to prepare a concentrated stock solution.
-
Conjugation Reaction: Add the this compound stock solution to the reduced antibody solution. A molar ratio of drug-linker to antibody between 10:1 and 20:1 is a good starting point.
-
Incubation: Incubate the reaction mixture for 1 to 2 hours at room temperature or overnight at 4°C. Protect the reaction from light.
-
Quenching (Optional): To stop the reaction, a quenching reagent such as N-acetylcysteine can be added to react with any excess maleimide groups.
-
Purification: Purify the resulting ADC to remove unreacted drug-linker, unconjugated antibody, and any aggregates. Size-exclusion chromatography (SEC) is a commonly used method.
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)
The DAR can be determined using several analytical techniques:
-
Hydrophobic Interaction Chromatography (HIC-HPLC): This is a widely used method that separates ADC species with different numbers of conjugated drugs based on their hydrophobicity. The average DAR can be calculated from the peak areas of the different species.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This method, often coupled with mass spectrometry (LC-MS), can be used to analyze the light and heavy chains of the reduced ADC, allowing for the calculation of the DAR.
-
Mass Spectrometry (MS): Intact mass analysis of the ADC can provide information on the distribution of different drug-loaded species, from which the average DAR can be calculated.
This technical support guide provides a comprehensive overview of troubleshooting low conjugation efficiency of this compound. For further assistance, please refer to the specific product documentation or contact your supplier's technical support team.
addressing batch-to-batch variability of synthesized CL2-Mmt-SN38
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability during the synthesis and characterization of CL2-Mmt-SN38. Our goal is to equip researchers, scientists, and drug development professionals with the necessary information to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a derivative of SN-38, the active metabolite of the chemotherapy drug Irinotecan.[1][2] It is designed for targeted cancer therapy and is often incorporated into drug delivery systems like nanoparticles or conjugated to antibodies to form antibody-drug conjugates (ADCs). The "CL2" component refers to a specific linker used to attach SN-38 to a carrier molecule.[3][4]
Q2: What are the critical quality attributes (CQAs) of this compound that I should monitor?
A2: Key CQAs for this compound, particularly when formulated in a nanoparticle system, include:
-
Particle Size and Polydispersity Index (PDI): These affect the biodistribution and cellular uptake of the nanoparticles.[5]
-
Drug Loading and Encapsulation Efficiency: These determine the therapeutic payload of the formulation.
-
Surface Charge (Zeta Potential): This influences the stability of the nanoparticle suspension and its interaction with biological membranes.[6]
-
In Vitro Drug Release Profile: This indicates the rate at which SN-38 is released from the carrier, which is crucial for its therapeutic effect.[7]
-
Stability: The formulation should be stable under storage and physiological conditions to ensure its efficacy and safety.[8][9]
Q3: What are the common causes of batch-to-batch variability in nanoparticle synthesis?
A3: Batch-to-batch variability in nanoparticle synthesis can arise from several factors, including:
-
Raw Material Quality: Variations in the purity and quality of lipids, polymers, and the this compound drug conjugate can significantly impact the final product.
-
Process Parameters: Inconsistent control over parameters such as stirring speed, temperature, pH, and the rate of addition of reagents can lead to variations in particle size and drug loading.[10]
-
Solvent Properties: The type and purity of solvents used can affect the solubility of components and the self-assembly process of nanoparticles.
-
Environmental Factors: Fluctuations in ambient temperature and humidity can influence solvent evaporation rates and reaction kinetics.
-
Operator-Dependent Variations: Differences in experimental execution between different operators or even by the same operator on different days can introduce variability.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during the synthesis and characterization of this compound nanoparticles.
Problem 1: Inconsistent Particle Size and High Polydispersity Index (PDI)
| Potential Cause | Recommended Action |
| Inconsistent mixing energy | Ensure the stirring/homogenization speed and duration are precisely controlled and consistent across all batches. Use a calibrated and well-maintained stirring apparatus. |
| Variable rate of reagent addition | Utilize a syringe pump for the controlled and reproducible addition of the organic phase to the aqueous phase. |
| Fluctuations in temperature | Perform the synthesis in a temperature-controlled water bath or reaction vessel to maintain a consistent temperature throughout the process. |
| Poor quality of raw materials | Source high-purity lipids, polymers, and this compound from a reputable supplier. Characterize incoming raw materials for identity and purity. |
| Inappropriate solvent/antisolvent ratio | Optimize the solvent-to-antisolvent ratio to ensure controlled precipitation and formation of nanoparticles. |
Problem 2: Low or Variable Drug Loading/Encapsulation Efficiency
| Potential Cause | Recommended Action |
| Poor solubility of this compound | Ensure complete dissolution of this compound in the organic solvent before nanoprecipitation. Sonication may aid in dissolution. The use of a co-solvent might be necessary. |
| Drug precipitation during synthesis | Optimize the rate of addition of the organic phase to prevent rapid supersaturation and precipitation of the drug. |
| Suboptimal lipid/polymer to drug ratio | Systematically vary the ratio of lipids/polymers to this compound to find the optimal formulation for maximum drug entrapment. |
| Loss of drug during purification | If using dialysis for purification, ensure the molecular weight cut-off of the membrane is appropriate to retain the nanoparticles while allowing the removal of free drug. Centrifugation parameters (speed and time) should be optimized to prevent nanoparticle loss. |
| Instability of the lactone ring of SN-38 | Maintain a slightly acidic pH (around 5-6) during the formulation process to favor the closed, active lactone form of SN-38.[3][8] |
Problem 3: Particle Aggregation and Instability
| Potential Cause | Recommended Action |
| Insufficient surface charge (low zeta potential) | Incorporate a charged lipid or polymer into the formulation to increase the electrostatic repulsion between nanoparticles. Adjust the pH of the buffer to be further from the isoelectric point of the nanoparticles. |
| Inadequate steric stabilization | Include a PEGylated lipid or polymer in the formulation to provide a protective hydrophilic corona that prevents aggregation. |
| Improper storage conditions | Store nanoparticle suspensions at recommended temperatures (typically 4°C) and protect from light. For long-term storage, consider lyophilization with a suitable cryoprotectant.[8] |
| High ionic strength of the buffer | Reduce the salt concentration in the final formulation buffer, as high ionic strength can screen surface charges and lead to aggregation. |
Experimental Protocols
Particle Size and Zeta Potential Measurement
-
Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).[5]
-
Protocol:
-
Dilute the nanoparticle suspension with deionized water or an appropriate buffer to a suitable concentration (typically to achieve a count rate between 100 and 500 kcps).
-
Ensure the sample is free of air bubbles.
-
Equilibrate the sample to the desired temperature (e.g., 25°C) in the DLS instrument.
-
For particle size, perform at least three measurements and report the Z-average diameter and the Polydispersity Index (PDI).
-
For zeta potential, use an appropriate folded capillary cell and perform at least three measurements. Report the average zeta potential and the standard deviation.
-
Determination of Drug Loading and Encapsulation Efficiency
-
Technique: High-Performance Liquid Chromatography (HPLC).[11]
-
Protocol:
-
Total Drug Content:
-
Take a known volume of the nanoparticle suspension.
-
Disrupt the nanoparticles by adding a suitable solvent (e.g., a mixture of acetonitrile and acidified water) to release the encapsulated drug.
-
Vortex and sonicate to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter.
-
Analyze the filtrate by HPLC to determine the total concentration of this compound.
-
-
Free Drug Content:
-
Separate the nanoparticles from the aqueous phase containing the unencapsulated drug using a centrifugal filter device (e.g., Amicon Ultra).
-
Analyze the filtrate by HPLC to determine the concentration of free this compound.
-
-
Calculations:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Total mass of drug used) x 100
-
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 1084888-82-3|DC Chemicals [dcchemicals.com]
- 3. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization Methods for Nanoparticle–Skin Interactions: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Techniques for Characterizing Tumor-Targeted Antibody-Functionalized Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two-Stage SN38 Release from a Core–Shell Nanoparticle Enhances Tumor Deposition and Antitumor Efficacy for Synergistic Combination with Immune Checkpoint Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and characterization of a novel liposome-based formulation of SN-38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Refining CL2-Mmt-SN38 Delivery for Enhanced Tumor Penetration
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the MMP-2 sensitive SN-38 conjugate, CL2-Mmt-SN38. Our goal is to help you overcome common experimental hurdles and enhance tumor penetration and therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a targeted drug delivery system. The core concept involves a nanoparticle carrier conjugated to SN-38, a potent topoisomerase I inhibitor, via a matrix metalloproteinase-2 (MMP-2) sensitive linker.[1][2][3][4] The nanoparticle is designed to accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[5][6][7] The tumor microenvironment is often characterized by an overexpression of MMP-2.[8][9] This enzyme cleaves the specific peptide linker (e.g., GPLGVRG or similar sequences), releasing the active drug SN-38 directly at the tumor site.[2][8][10] The released SN-38 then enters cancer cells, inhibits topoisomerase I, leading to DNA damage and apoptosis.[11]
Q2: What is SN-38 and why is it used in this conjugate?
A2: SN-38 (7-ethyl-10-hydroxycamptothecin) is the active metabolite of the chemotherapy drug irinotecan (CPT-11).[3][11][12] It is a potent topoisomerase I inhibitor with biological activity 100 to 1,000 times greater than irinotecan itself.[13] However, SN-38's clinical application is limited by its poor water solubility and instability.[13] By incorporating it into a nanoparticle delivery system like this compound, these limitations can be overcome, allowing for targeted delivery and reduced systemic toxicity.[14][15]
Q3: Why is an MMP-2 sensitive linker crucial for this system?
A3: Matrix metalloproteinases (MMPs) are a family of enzymes that are overexpressed in many pathological conditions, including cancer, where they play a role in tumor invasion and metastasis.[8] Using a linker that is specifically cleaved by MMP-2 allows for the controlled, triggered release of SN-38 within the tumor microenvironment, where MMP-2 concentration is high.[1][9] This strategy enhances the drug's specificity, increases its concentration at the target site, and minimizes damage to healthy tissues that have low MMP-2 expression.[8][10]
Q4: What are the major barriers to effective tumor penetration of nanoparticles?
A4: Several factors within the tumor microenvironment hinder nanoparticle delivery:
-
Abnormal Tumor Vasculature: Tumor blood vessels are often leaky and disorganized, leading to heterogeneous blood flow and inconsistent nanoparticle perfusion.[16][17]
-
Elevated Interstitial Fluid Pressure (IFP): Rapid cell proliferation and leaky vasculature increase the pressure within the tumor, opposing the convective transport of nanoparticles from the blood vessels into the tumor tissue.[16][18][19]
-
Dense Extracellular Matrix (ECM): The tumor ECM is rich in collagen and other components that form a dense physical barrier, sterically hindering the diffusion of nanoparticles away from the blood vessels.[16][19][20]
Troubleshooting Guide
This guide addresses common issues encountered during the experimental evaluation of this compound.
Issue 1: Low Tumor Accumulation and Poor Efficacy
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Nanoparticle Size | Characterize nanoparticle size using Dynamic Light Scattering (DLS). Aim for sizes <100 nm for better extravasation. | While the EPR effect allows nanoparticles to accumulate, very large particles (>200 nm) may not extravasate efficiently. Smaller particles (<30 nm) may be cleared too quickly but can achieve deeper penetration.[19] |
| Particle Instability | Assess nanoparticle stability in serum-containing media. Monitor for aggregation over time. Consider PEGylation to improve stability and circulation time. | Unstable particles can aggregate in the bloodstream, leading to rapid clearance by the reticuloendothelial system (RES) and preventing them from reaching the tumor.[21] PEGylation provides a "stealth" coating.[10] |
| Inefficient EPR Effect | Use an animal model known for a pronounced EPR effect. Alternatively, consider strategies to modulate the tumor microenvironment. | The EPR effect is highly variable across tumor types.[7] Remodeling the ECM with enzymes like collagenase or normalizing vasculature can improve nanoparticle delivery.[7][17][20] |
Issue 2: Good Tumor Accumulation but Low Therapeutic Effect
| Potential Cause | Troubleshooting Step | Rationale |
| Inefficient Linker Cleavage | Perform an in vitro cleavage assay by incubating this compound with recombinant MMP-2. Analyze the release of SN-38 via HPLC. | This confirms that the linker is indeed cleavable by the target enzyme.[9][10] The specific peptide sequence must be sensitive to MMP-2. |
| Low MMP-2 Expression in Tumor Model | Quantify MMP-2 levels in your tumor model using immunohistochemistry (IHC) or zymography. | The drug release mechanism is dependent on sufficient levels of MMP-2 at the tumor site. If expression is low, the therapeutic agent will not be efficiently released.[8] |
| Limited Penetration Beyond Vasculature | Visualize nanoparticle distribution within the tumor using fluorescence microscopy on tumor sections. Quantify the penetration distance from blood vessels. | Even if nanoparticles accumulate, they may be trapped in the perivascular space, unable to reach cancer cells deeper within the tumor. The dense ECM is a major barrier.[5][19][20] |
| Drug Resistance | Perform cell viability assays on the tumor cell line using free SN-38 to confirm its sensitivity. | The target cancer cells may have intrinsic or acquired resistance to topoisomerase I inhibitors.[11] |
Quantitative Data Summary
The following tables summarize key quantitative data from relevant literature to provide a baseline for experimental design and data interpretation.
Table 1: Impact of Nanoparticle Properties on Tumor Penetration
| Parameter | Value/Condition | Observed Effect | Reference |
| Size | < 30 nm | Essential for treating hypopermeable tumors. | [19] |
| Size | ~80 nm -> ~10 nm | Size-switchable nanoparticles showed significantly deeper intratumoral penetration. | [7] |
| Penetration Depth | Doxil® (liposome, ~100 nm) | Limited to 8-16 µm from blood vessels (up to 34 µm with hyperthermia). | [5] |
| Shape | Nanorods vs. Nanospheres | Nanorods showed deeper tumor penetration. | [19] |
Table 2: Efficacy of SN-38 Conjugates in Preclinical Models
| Conjugate/Drug | Tumor Model | Key Finding | Reference |
| hRS7-CL2-SN-38 | Capan-1 (Pancreatic) | 50% of mice were tumor-free at day 140. Significantly inhibited tumor growth vs. control. | [15] |
| hRS7-CL2-SN-38 | COLO 205 (Colon) | Significantly inhibited tumor growth compared to untreated and non-targeting controls. | [15] |
| NLC-SN38 (Nanostructured Lipid Carrier) | U87MG (Glioblastoma) cells | IC50 was 0.06 µg/mL compared to 0.38 µg/mL for free SN-38 after 72h incubation. | [13] |
| SN38-PC-LNs (Liposomes) | In vivo models | Tumor inhibition rate of 71.80% compared to 62.13% for free SN-38. | [13] |
Experimental Protocols
Protocol 1: In Vitro MMP-2 Cleavage Assay
-
Objective: To verify the MMP-2-mediated release of SN-38 from the this compound conjugate.
-
Materials: this compound, recombinant human MMP-2, MMP assay buffer (e.g., Tris-HCl, NaCl, CaCl2), HPLC system.
-
Procedure:
-
Dissolve this compound in a suitable solvent and dilute to a final concentration (e.g., 100 µM) in MMP assay buffer.
-
Activate the recombinant MMP-2 according to the manufacturer's instructions.
-
Add activated MMP-2 to the conjugate solution at a clinically relevant concentration (e.g., 0.15-0.3 µg/mL).[10]
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction and stop the enzyme activity (e.g., by adding EDTA).
-
Analyze the samples by Reverse-Phase HPLC to quantify the concentration of released SN-38 and remaining intact conjugate.
-
Expected Outcome: A time-dependent increase in the peak corresponding to free SN-38 and a concurrent decrease in the peak for the intact this compound conjugate.
-
Protocol 2: Tumor Penetration Analysis by Fluorescence Microscopy
-
Objective: To visualize and quantify the penetration of a fluorescently-labeled this compound analogue from tumor blood vessels into the tumor interstitium.
-
Materials: Fluorescently-labeled conjugate, tumor-bearing mice, fluorescently-labeled lectin or anti-CD31 antibody (to stain blood vessels), confocal microscope.
-
Procedure:
-
Synthesize an analogue of the conjugate by incorporating a fluorescent dye (e.g., Cy5).
-
Administer the fluorescent conjugate intravenously to tumor-bearing mice.
-
At a predetermined time point (e.g., 24 hours post-injection), administer a vascular stain (e.g., DyLight 488-labeled lectin) intravenously.
-
Immediately sacrifice the animal and excise the tumor.
-
Fix, embed (e.g., in OCT), and cryosection the tumor tissue.
-
Image the tumor sections using a confocal microscope, capturing both the nanoparticle and blood vessel fluorescence channels.
-
Data Analysis: Using image analysis software, measure the fluorescence intensity of the nanoparticle signal as a function of distance from the nearest blood vessel. This provides a quantitative measure of tumor penetration depth.[20]
-
Visualizations: Workflows and Mechanisms
Caption: Experimental workflow for developing and evaluating this compound.
Caption: Mechanism of action for targeted SN-38 delivery and efficacy.
Caption: Troubleshooting flowchart for low in vivo efficacy of this compound.
References
- 1. Active targeted drug delivery of MMP-2 sensitive polymeric nanoparticles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. MMP-2-sensitive peptide [novoprolabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|CAS 1084888-82-3|DC Chemicals [dcchemicals.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Strategies to improve tumor penetration of nanomedicines through nanoparticle design [ouci.dntb.gov.ua]
- 7. dovepress.com [dovepress.com]
- 8. Matrix metalloproteases: Underutilized targets for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Anticancer effect of SN-38 on colon cancer cell lines with different metastatic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 13. Research Progress of SN38 Drug Delivery System in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Humanized anti-Trop-2 IgG-SN-38 conjugate for effective treatment of diverse epithelial cancers: Preclinical studies in human cancer xenograft models and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benthamdirect.com [benthamdirect.com]
- 17. Nanomedicine Penetration to Tumor: Challenges, and Advanced Strategies to Tackle This Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Shaping Tumor Microenvironment for Improving Nanoparticle Deliver...: Ingenta Connect [ingentaconnect.com]
- 19. researchgate.net [researchgate.net]
- 20. Therapeutic Remodeling of the Tumor Microenvironment Enhances Nanoparticle Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Principles of Nanoparticle Delivery to Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
strategies to prevent aggregation of CL2-Mmt-SN38 conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of CL2-Mmt-SN38 antibody-drug conjugates (ADCs).
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the handling and formulation of this compound conjugates.
Q1: We are observing visible precipitation/cloudiness in our this compound conjugate solution. What is the likely cause and how can we prevent it?
A1: Visible precipitation or cloudiness is a strong indicator of significant aggregation. The primary cause is often the hydrophobic nature of the SN-38 payload, which can lead to intermolecular interactions and the formation of large, insoluble aggregates.[1] Several factors can exacerbate this issue:
-
Unfavorable Buffer Conditions: The pH of the solution being near the isoelectric point (pI) of the antibody can minimize its solubility and promote aggregation.[1] Additionally, low ionic strength may not be sufficient to prevent protein-protein interactions.
-
High Conjugate Concentration: Increased concentrations of the ADC can accelerate aggregation by increasing the frequency of molecular collisions.
-
Presence of Organic Co-solvents: Residual organic solvents from the conjugation process can destabilize the antibody and promote aggregation.[1]
-
Temperature Stress: Exposure to elevated temperatures can induce partial unfolding of the antibody, exposing hydrophobic regions and leading to aggregation.[2]
Troubleshooting Steps:
-
Optimize Buffer Conditions:
-
Adjust the pH of your buffer to be at least 1-2 units away from the pI of the monoclonal antibody.
-
Increase the ionic strength by moderately increasing the salt concentration (e.g., NaCl).
-
-
Screen Excipients:
-
Introduce stabilizing excipients to your formulation. Common stabilizers include:
-
Surfactants: Polysorbates (e.g., Polysorbate 20 or 80) can prevent surface-induced aggregation.[3]
-
Sugars: Trehalose and sucrose are known to enhance the conformational stability of proteins.
-
Amino Acids: Arginine is particularly effective at reducing protein hydrophobicity and preventing aggregation.[3]
-
-
-
Control Conjugate Concentration:
-
If possible, work with a lower concentration of the this compound conjugate.
-
-
Minimize Residual Solvents:
-
Ensure that any organic co-solvents used during conjugation are effectively removed during the purification process.
-
-
Avoid Temperature Fluctuations:
-
Maintain the recommended storage and handling temperatures for your conjugate.
-
Q2: Our this compound conjugate appears clear, but size exclusion chromatography (SEC) analysis shows the presence of high molecular weight (HMW) species. What are these, and what are the strategies to minimize their formation?
A2: The presence of HMW species in SEC analysis indicates the formation of soluble aggregates. These are oligomers of the ADC that have not yet grown large enough to precipitate.[1] These soluble aggregates are a concern as they can reduce the efficacy and potentially increase the immunogenicity of the therapeutic.[1]
Strategies to Minimize Soluble Aggregate Formation:
-
Hydrophilic Linker Modification: The CL2 linker already incorporates a short polyethylene glycol (PEG) spacer to improve solubility.[4] While modifying the core linker is not feasible post-synthesis, this highlights the importance of linker design in preventing aggregation.
-
Formulation Optimization with Excipients: As with preventing precipitation, the addition of excipients is a key strategy. The table below provides a summary of commonly used excipients and their typical concentration ranges.
-
Lyophilization: Freeze-drying the conjugate can be an effective long-term storage strategy to prevent aggregation in the liquid state.[3] However, the lyophilization process itself needs to be carefully optimized to avoid inducing aggregation.
Data Presentation: Excipients for Aggregation Prevention
| Excipient Class | Example | Typical Concentration Range | Mechanism of Action |
| Surfactants | Polysorbate 20/80 | 0.01% - 0.1% | Reduce surface tension and prevent adsorption to interfaces.[3] |
| Sugars | Trehalose, Sucrose | 1% - 10% | Enhance conformational stability of the antibody.[3] |
| Polyols | Mannitol, Sorbitol | 2% - 5% | Stabilize the protein through preferential exclusion. |
| Amino Acids | Arginine, Glycine | 50 mM - 250 mM | Suppress protein-protein interactions and reduce surface hydrophobicity.[3] |
| Salts | Sodium Chloride | 50 mM - 150 mM | Modulate ionic strength to reduce electrostatic interactions. |
Experimental Protocols
Protocol 1: Formulation Screening by Dynamic Light Scattering (DLS)
Objective: To rapidly screen different buffer conditions and excipients for their ability to prevent aggregation of this compound conjugates.
Methodology:
-
Prepare a stock solution of the this compound conjugate in a baseline buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a series of formulation buffers with varying pH, ionic strength, and different types and concentrations of excipients (refer to the table above).
-
Dilute the stock conjugate solution into each of the formulation buffers to the desired final concentration.
-
Incubate the samples under accelerated stress conditions (e.g., elevated temperature, agitation) for a defined period.
-
Measure the size distribution of particles in each sample using a DLS instrument at regular time intervals.
-
Analyze the DLS data to determine the rate of increase in the average particle size and the polydispersity index (PDI). A lower rate of increase and a stable PDI indicate a more stable formulation.
Protocol 2: Quantification of Soluble Aggregates by Size Exclusion Chromatography (SEC)
Objective: To accurately quantify the percentage of monomer, dimer, and higher-order aggregates in a sample of this compound conjugate.
Methodology:
-
Equilibrate an SEC column (e.g., a TSKgel G3000SWxl column) with the mobile phase (typically a phosphate buffer with a specific salt concentration).
-
Prepare the this compound conjugate sample by diluting it to an appropriate concentration in the mobile phase.
-
Inject a defined volume of the sample onto the SEC column.
-
Monitor the elution profile using a UV detector at 280 nm.
-
Integrate the peak areas corresponding to the monomer, dimer, and HMW species.
-
Calculate the percentage of each species relative to the total peak area.
Visualizations
Caption: Factors leading to the aggregation of this compound conjugates.
Caption: Troubleshooting workflow for this compound aggregation.
References
Technical Support Center: CL2-Mmt-SN38 Lactone Ring Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the stability of the CL2-Mmt-SN38 lactone ring during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the significance of the lactone ring in SN38?
A1: The closed E-ring lactone form of SN38 is essential for its anti-tumor activity. SN38 is the active metabolite of Irinotecan (CPT-11) and functions as a potent topoisomerase I inhibitor. This inhibition leads to DNA damage and ultimately apoptosis in cancer cells. The hydrolyzed, open-ring carboxylate form is significantly less active.
Q2: What is this compound?
A2: this compound is a derivative of SN38 designed for use in antibody-drug conjugates (ADCs). It incorporates a linker ("CL2-Mmt") that allows for its conjugation to a monoclonal antibody, enabling targeted delivery of the cytotoxic SN38 payload to tumor cells.
Q3: What factors can affect the stability of the SN38 lactone ring?
A3: The primary factor affecting the stability of the SN38 lactone ring is pH. The lactone form is favored in acidic conditions (pH < 6.0), while neutral to basic conditions (pH > 7.0) promote hydrolysis to the inactive carboxylate form. Temperature can also influence the rate of hydrolysis.
Q4: How does the conjugation in this compound affect lactone ring stability?
A4: The linker chemistry in an ADC can influence the stability of the payload. While specific quantitative data for this compound is not extensively published, the design of ADC linkers often aims to ensure stability in systemic circulation (pH ~7.4) and facilitate the release of the active lactone form of SN38 within the acidic environment of tumor cells or lysosomes.
Q5: How can I monitor the stability of the this compound lactone ring in my samples?
A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for separating and quantifying the lactone and carboxylate forms of SN38. This allows for the determination of the percentage of the active lactone form remaining over time under specific experimental conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and analysis of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low cytotoxic activity of ADC in vitro. | 1. Lactone ring hydrolysis: The ADC may have been stored or incubated in a buffer with a pH > 7.0, leading to the formation of the inactive carboxylate form. 2. Premature drug release: The linker may be unstable under the experimental conditions, leading to the release of SN38 before it reaches the target cells. | 1. Maintain acidic pH: Ensure all buffers used for storing and handling the ADC are at a pH below 6.5. For long-term storage, refer to the manufacturer's recommendations, which typically involve frozen storage in a slightly acidic buffer. 2. Optimize incubation conditions: Minimize the incubation time of the ADC in physiological buffers (pH 7.4) before addition to cells. Consider performing a time-course experiment to assess linker stability. |
| Inconsistent results in lactone stability assays. | 1. Sample handling: Inconsistent sample pH or temperature during preparation and analysis can lead to variable rates of hydrolysis. 2. HPLC method not optimized: The HPLC method may not be adequately resolving the lactone and carboxylate peaks. | 1. Standardize sample processing: Immediately acidify samples (e.g., with 0.1 M HCl) after collection to a pH of ~3-4 to quench the equilibrium between the two forms. Keep samples on ice throughout the process. 2. Validate HPLC method: Ensure your HPLC method is validated for the separation of SN38 lactone and carboxylate. Use a suitable C18 column and an acidic mobile phase. Refer to the detailed experimental protocols below. |
| Precipitation of this compound during storage or use. | 1. Poor solubility: SN38 and its derivatives are known to have low aqueous solubility, especially the lactone form. 2. Buffer composition: The buffer composition may not be optimal for maintaining the solubility of the ADC. | 1. Consult manufacturer's instructions: Adhere strictly to the recommended solvent and buffer for reconstitution and dilution. 2. Incorporate solubilizing agents: If compatible with your experimental setup, consider the use of a small percentage of an organic co-solvent (e.g., DMSO) or a surfactant, as recommended by the supplier. |
Quantitative Data on SN38 Lactone Stability
The following table summarizes the typical stability of the SN38 lactone ring under various pH conditions. Note that the exact stability of this compound will also be influenced by the specific linker chemistry.
| pH | Predominant Form | Relative Stability of Lactone Form |
| < 6.0 | Lactone | High |
| 6.0 - 7.0 | Equilibrium | Moderate |
| > 7.0 | Carboxylate | Low |
Experimental Protocols
Protocol 1: Determination of SN38 Lactone and Carboxylate Forms by RP-HPLC
This protocol provides a general framework for the analysis of SN38 lactone and carboxylate forms. Optimization may be required for specific sample matrices.
1. Sample Preparation: a. For plasma or serum samples: Immediately after collection, add 10 µL of 1 M HCl to 190 µL of the sample to acidify and prevent further hydrolysis. b. For cell culture supernatants or lysates: Acidify the sample to a pH of approximately 3-4 with a suitable acid (e.g., 1 M HCl or phosphoric acid). c. Keep all samples on ice. d. Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile. Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C. e. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the sample in the mobile phase.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and an acidic buffer (e.g., 20 mM ammonium acetate, pH adjusted to 4.5 with acetic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: Fluorescence detector (Excitation: ~370 nm, Emission: ~540 nm) or UV detector (~265 nm).
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
3. Data Analysis: a. Identify the peaks for the lactone and carboxylate forms based on their retention times, which should be determined using analytical standards. b. Calculate the percentage of the lactone form using the peak areas: % Lactone = [Area(lactone) / (Area(lactone) + Area(carboxylate))] x 100
Mandatory Visualizations
Signaling Pathway of SN38
Caption: Mechanism of action of a this compound ADC.
Experimental Workflow for Lactone Stability Assessment
Caption: Workflow for determining the lactone ring stability of this compound.
Technical Support Center: Scaling Up CL2-Mmt-SN38 Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the scale-up synthesis of CL2-Mmt-SN38, a potent cytotoxic drug-linker for antibody-drug conjugates (ADCs).
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound and its subsequent conjugation to a monoclonal antibody (mAb).
Issue 1: Low Yield During Drug-Linker Synthesis
-
Question: We are experiencing significantly lower than expected yields during the synthesis of the this compound drug-linker. What are the potential causes and how can we improve the yield?
-
Answer: Low yields in the multi-step synthesis of this compound can be attributed to several factors. A systematic approach to identify the root cause is crucial.
-
Incomplete Reactions: Monitor each reaction step by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure complete conversion of the starting material before proceeding to the next step. Incomplete reactions can be a major source of yield loss.
-
Side Reactions: The synthesis of complex molecules like this compound is prone to side reactions. For instance, the protection and deprotection steps of the various functional groups need to be carefully optimized to prevent unwanted reactions.
-
Purification Losses: Each purification step, especially column chromatography, can lead to product loss. Optimize the purification protocol by choosing the appropriate stationary and mobile phases to achieve a good separation with minimal loss.
-
Reagent Quality: Ensure the quality and purity of all reagents and solvents. Impurities can interfere with the reactions and lead to lower yields.
-
Atmosphere Control: Some intermediates in the synthesis may be sensitive to air or moisture. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation and improve yields.
-
Issue 2: Premature Cleavage of the Mmt Protecting Group
-
Question: We are observing premature removal of the monomethoxytrityl (Mmt) protecting group during the synthesis or work-up. How can this be prevented?
-
Answer: The Mmt group is an acid-labile protecting group. Its premature cleavage indicates exposure to acidic conditions.
-
pH Control: Strictly maintain a neutral or slightly basic pH during all reaction and work-up steps prior to the intended deprotection. The use of buffered solutions can help in maintaining the desired pH.
-
Solvent Choice: Avoid using protic solvents that can facilitate the cleavage of the Mmt group.
-
Silica Gel Acidity: The silica gel used for column chromatography can be slightly acidic. To neutralize it, you can wash the silica gel with a solution of a non-nucleophilic base (e.g., triethylamine in the mobile phase) before use.
-
Issue 3: Instability of the SN-38 Lactone Ring
-
Question: We are detecting the hydrolyzed carboxylate form of SN-38 in our product. How can we maintain the stability of the active lactone ring?
-
Answer: The lactone ring of SN-38 is susceptible to hydrolysis under basic conditions (pH > 7.4), which renders the drug inactive.[1]
-
pH Management: Maintain the pH of all aqueous solutions at or below 6.5 during the synthesis, purification, and storage of SN-38 derivatives.
-
Aprotic Solvents: Whenever possible, use aprotic solvents to minimize the risk of hydrolysis.
-
Storage Conditions: Store the final this compound product and any SN-38-containing intermediates in a dry, cool, and slightly acidic environment.
-
Issue 4: Aggregation of the Antibody-Drug Conjugate (ADC)
-
Question: After conjugating this compound to our antibody, we are observing a high percentage of aggregates by size-exclusion chromatography (SEC). What causes this and how can we minimize it?
-
Answer: ADC aggregation is a common challenge, often driven by the hydrophobicity of the drug-linker complex.[2]
-
Control of Drug-to-Antibody Ratio (DAR): A high DAR can increase the hydrophobicity of the ADC, leading to aggregation. Optimize the conjugation reaction to achieve the desired DAR, typically between 2 and 4.
-
Excipients: The addition of stabilizing excipients such as polysorbate 20 or 80, sucrose, or trehalose to the formulation buffer can help prevent aggregation.
-
pH of Formulation Buffer: The pH of the final formulation buffer should be optimized to ensure the stability of the ADC. This is often in the range of 5.0 to 6.5.
-
Controlled Conjugation Conditions: Factors such as temperature, reaction time, and mixing efficiency can impact the conjugation process and the level of aggregation. These parameters should be carefully controlled and optimized.
-
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes (CQAs) for the this compound drug-linker that we should monitor during scale-up?
A1: The key CQAs for the this compound drug-linker include:
-
Identity: Confirmed by techniques such as NMR, Mass Spectrometry, and HPLC.
-
Purity: Assessed by HPLC, typically should be >95%.
-
Moisture Content: Determined by Karl Fischer titration, as moisture can affect stability.
-
Residual Solvents: Measured by gas chromatography (GC) to ensure they are within acceptable limits.
-
Stability: Evaluated under different storage conditions to determine the shelf life.
Q2: What analytical methods are recommended for the characterization of the final ADC?
A2: A panel of analytical methods is required to characterize the final ADC:
-
Size-Exclusion Chromatography (SEC-HPLC): To determine the percentage of monomer, aggregates, and fragments.
-
Hydrophobic Interaction Chromatography (HIC-HPLC): To determine the drug-to-antibody ratio (DAR) and the distribution of drug-loaded species.
-
Reversed-Phase HPLC (RP-HPLC): Can also be used for DAR determination, often after enzymatic digestion of the ADC.
-
Mass Spectrometry (MS): To confirm the identity of the conjugate and the covalent attachment of the drug-linker.
-
UV-Vis Spectroscopy: To determine the protein concentration and the average DAR.
-
Endotoxin Testing: To ensure the product is free from pyrogens.
-
Bioassay: To confirm the potency and biological activity of the ADC.
Q3: What are the recommended storage conditions for the this compound drug-linker and the final ADC?
A3:
-
This compound Drug-Linker: Should be stored at -20°C or below, protected from light and moisture. It is often stored as a lyophilized powder or in a suitable aprotic solvent.
-
Final ADC: Typically stored as a liquid formulation at 2-8°C, or as a lyophilized powder at -20°C. The optimal storage conditions will depend on the specific antibody and the formulation.
Q4: What are the primary safety considerations when handling the highly cytotoxic this compound?
A4: Due to the high cytotoxicity of SN-38, stringent safety measures are essential:
-
Containment: All handling of the potent drug-linker should be performed in a certified containment facility, such as a glove box or a ventilated enclosure.
-
Personal Protective Equipment (PPE): Appropriate PPE, including double gloves, a lab coat, and respiratory protection, must be worn at all times.
-
Decontamination: All surfaces and equipment that come into contact with the cytotoxic compound must be decontaminated using a validated procedure.
-
Waste Disposal: All waste generated must be treated as hazardous and disposed of according to institutional and regulatory guidelines.
Quantitative Data Tables
Table 1: Comparison of Key Parameters for this compound Synthesis at Lab vs. Pilot Scale
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
| Reaction Vessel | 100 mL Round Bottom Flask | 20 L Glass Reactor |
| Agitation | Magnetic Stirrer | Overhead Mechanical Stirrer |
| Temperature Control | Oil Bath | Jacketed Reactor with TCU |
| Typical Yield | 60-70% | 55-65% |
| Typical Purity (HPLC) | >98% | >95% |
| Purification Method | Flash Column Chromatography | Preparative HPLC |
Table 2: Typical Specifications for a Monoclonal Antibody-CL2-SN38 ADC
| Attribute | Specification |
| Appearance | Clear to slightly opalescent, colorless to slightly yellow solution |
| Protein Concentration | 10 ± 1 mg/mL |
| Average DAR | 3.5 ± 0.5 |
| Monomer Percentage (SEC) | ≥ 95% |
| pH | 5.5 ± 0.5 |
| Endotoxin Level | ≤ 10 EU/mg |
| In Vitro Potency (IC50) | Report Value |
Experimental Protocols
Protocol 1: Synthesis of this compound Drug-Linker
This is a representative protocol and may require optimization.
-
Protection of SN-38: React SN-38 with an Mmt-Cl in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in an aprotic solvent (e.g., dichloromethane) to protect the phenolic hydroxyl group.
-
Activation of the 20-OH Group: The 20-hydroxyl group of Mmt-SN38 is then activated, for example, by conversion to a carbonate.
-
Linker Attachment: The activated Mmt-SN38 is reacted with the CL2 linker. The CL2 linker is a peptide-based linker that contains a cleavable dipeptide sequence and a self-immolative spacer, with a terminal maleimide group for conjugation.
-
Purification: The crude this compound is purified by preparative HPLC to achieve the desired purity.
-
Lyophilization: The purified product is lyophilized to obtain a stable powder for storage.
Protocol 2: Conjugation of this compound to a Monoclonal Antibody
-
Antibody Preparation: The monoclonal antibody is buffer-exchanged into a suitable conjugation buffer (e.g., phosphate buffer, pH 7.2-7.5).
-
Reduction of Interchain Disulfides: A controlled number of interchain disulfide bonds in the antibody are reduced using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to generate free thiol groups for conjugation.
-
Conjugation Reaction: The this compound drug-linker, dissolved in a suitable organic solvent (e.g., DMSO), is added to the reduced antibody solution. The maleimide group on the linker reacts with the free thiol groups on the antibody to form a stable thioether bond.
-
Quenching: The reaction is quenched by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups.
-
Purification: The ADC is purified using tangential flow filtration (TFF) or size-exclusion chromatography to remove unreacted drug-linker, quenching reagent, and any aggregates.
-
Formulation: The purified ADC is formulated into a stable buffer at the desired protein concentration.
Visualizations
Caption: Overall workflow for the synthesis of the this compound drug-linker and its conjugation to a monoclonal antibody.
Caption: Reversible pH-dependent hydrolysis of the SN-38 lactone ring.
Caption: Decision tree for troubleshooting low efficiency in ADC conjugation.
References
Validation & Comparative
Validating the In Vivo Anti-Tumor Efficacy of CL2-SN38 Conjugates: A Comparative Guide
This guide provides a comprehensive comparison of the in vivo anti-tumor efficacy of CL2-SN38 conjugates, with a focus on the well-documented anti-Trop-2 antibody-drug conjugate (ADC), hRS7-CL2-SN38 (Sacituzumab govitecan). The data presented is intended for researchers, scientists, and drug development professionals interested in the preclinical performance of this targeted SN-38 delivery system.
Comparative Analysis of In Vivo Anti-Tumor Efficacy
The hRS7-CL2-SN38 ADC has demonstrated significant and targeted anti-tumor activity in various human cancer xenograft models. This section summarizes the key efficacy data in comparison to control agents.
Table 1: Comparative Efficacy of hRS7-CL2-SN38 in Human Cancer Xenograft Models
| Tumor Model | Treatment Group | Dose (SN-38 Equivalent) | Dosing Schedule | Outcome | Citation |
| Calu-3 (Non-Small Cell Lung Cancer) | hRS7-CL2-SN-38 | 0.04 mg/kg | Every 4 days x 4 | Significantly improved response compared to irrelevant ADC.[1] | [1] |
| hRS7-CL2-SN-38 | 0.4 mg/kg | Every 4 days x 4 | "Cures" in all mice within 28 days, remaining tumor-free.[1] | [1] | |
| Irrelevant ADC (hLL2-CL2-SN-38) | 0.04 mg/kg | Every 4 days x 4 | Tumors re-grew after initial response.[1] | [1] | |
| COLO 205 (Colorectal Cancer) | hRS7-CL2A-SN-38 | 0.4 mg/kg | Twice weekly x 4 weeks | Significant tumor growth inhibition compared to untreated and non-targeting ADC.[1] | [1] |
| hRS7-CL2-SN-38 | 0.4 mg/kg | Twice weekly x 4 weeks | Similar significant tumor growth inhibition to the CL2A variant.[1] | [1] | |
| Non-targeting ADC (hA20-CL2A-SN-38) | 0.4 mg/kg | Twice weekly x 4 weeks | Less effective than the targeted ADC.[1] | [1] | |
| Capan-1 (Pancreatic Cancer) | hRS7-CL2A-SN-38 | 0.2 mg/kg | Twice weekly x 4 weeks | Significant tumor growth inhibition; 50% of mice tumor-free at day 140.[1] | [1] |
| hRS7-CL2-SN-38 | 0.2 mg/kg | Twice weekly x 4 weeks | Significant tumor growth inhibition; 40% of mice tumor-free at day 140.[1] | [1] | |
| Non-targeting ADC (hA20-CL2A-SN-38) | 0.2 mg/kg | Twice weekly x 4 weeks | 20% of mice tumor-free at day 140.[1] | [1] | |
| BxPC-3 (Pancreatic Cancer) | hRS7-SN-38 | Not specified | Not specified | Significant anti-tumor effects compared to non-targeting control ADCs.[1] | [1] |
Experimental Protocols
The following methodologies are based on the preclinical studies of hRS7-CL2-SN-38.
Animal Models and Tumor Implantation
-
Animals: Athymic nude mice are commonly used for establishing human tumor xenografts.
-
Cell Lines: Various human cancer cell lines are utilized, including Calu-3 (non-small cell lung), COLO 205 (colorectal), Capan-1, and BxPC-3 (pancreatic).
-
Implantation: Tumor cells are typically implanted subcutaneously in the flank of the mice. Tumor growth is monitored, and treatment is initiated when tumors reach a specified volume (e.g., 0.25 cm³).[1]
Dosing and Administration
-
Formulation: The hRS7-CL2-SN-38 ADC is reconstituted in a suitable vehicle for injection.
-
Administration: The ADC is administered intraperitoneally or intravenously.
-
Dosing Regimen: Dosing schedules vary between studies but often involve multiple injections per week for several weeks (e.g., twice weekly for 4 weeks).[1] Doses are expressed in terms of the SN-38 equivalent.
Efficacy Assessment
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Statistical Analysis: The area under the curve (AUC) for tumor volume over time is often used to compare the efficacy between different treatment groups. Statistical significance is determined using appropriate tests (e.g., P-values).[1]
-
Long-term Survival: In some studies, mice are monitored for long-term tumor-free survival.[1]
Visualizing Experimental Workflow and Signaling Pathways
To better understand the experimental process and the mechanism of action of SN-38, the following diagrams are provided.
In vivo experimental workflow for evaluating anti-tumor efficacy.
Simplified signaling pathway of hRS7-CL2-SN38 leading to apoptosis.
References
A Comparative Analysis of the Cytotoxicity of CL2-Mmt-SN38 and SN-38
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the cytotoxic profiles of CL2-Mmt-SN38 and the parent compound, SN-38. This analysis is supported by available experimental data and detailed methodologies to facilitate informed decisions in preclinical research.
Quantitative Comparison of Cytotoxicity
The in vitro cytotoxicity of an anti-CEACAM5 monoclonal antibody (hMN-14) conjugated with CL2-SN-38 was compared to that of free SN-38 against the human colon adenocarcinoma cell line, LoVo. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using a CellTiter-Glo® Luminescent Cell Viability Assay.
| Compound | Cell Line | IC50 (nM) |
| hMN-14-CL2-SN-38 | LoVo | 5.3 |
| Free SN-38 | LoVo | 3.2 |
Data extracted from Moon SJ, et al. J Med Chem. 2008;51(21):6916-6926.
The data indicates that while the CL2-SN-38 conjugate retains potent cytotoxic activity in the low nanomolar range, free SN-38 is modestly more potent in this specific in vitro assay. It is important to note that this compound is designed for targeted delivery as part of an ADC, and its efficacy in vivo would be influenced by factors such as antibody binding, internalization, and linker cleavage, which are not fully captured in a standard in vitro cytotoxicity assay against the free drug.
Experimental Protocols
The following is a detailed methodology for the in vitro cytotoxicity assay used to generate the comparative data.
In Vitro Cytotoxicity Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
Objective: To determine the concentration of hMN-14-CL2-SN-38 and free SN-38 required to inhibit the growth of LoVo human colon adenocarcinoma cells by 50% (IC50).
Materials:
-
LoVo human colon adenocarcinoma cell line
-
hMN-14-CL2-SN-38
-
SN-38
-
Cell culture medium (e.g., F-12K Medium) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well opaque-walled multiwell plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: LoVo cells were seeded into 96-well opaque-walled multiwell plates at a density of 5,000 cells per well in 100 µL of complete cell culture medium. The plates were incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Preparation and Addition: A stock solution of free SN-38 was prepared in DMSO and serially diluted in cell culture medium to achieve the desired final concentrations. The hMN-14-CL2-SN-38 conjugate was diluted directly in cell culture medium. 100 µL of the diluted compounds were added to the appropriate wells, resulting in a final volume of 200 µL per well. Control wells contained cells with medium and the corresponding vehicle concentration.
-
Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Measurement: After the incubation period, the plates were equilibrated to room temperature for 30 minutes. 100 µL of CellTiter-Glo® Reagent was added to each well.
-
Lysis and Signal Stabilization: The contents of the wells were mixed on an orbital shaker for 2 minutes to induce cell lysis. The plates were then incubated at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: The luminescence of each well was measured using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells. The IC50 values were calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for comparing cytotoxicity and the signaling pathway of SN-38.
Caption: Experimental workflow for in vitro cytotoxicity comparison.
Caption: SN-38 signaling pathway leading to apoptosis.
Mechanism of Action: SN-38
SN-38 is the active metabolite of the chemotherapeutic agent irinotecan and a potent topoisomerase I inhibitor. Its mechanism of action involves the following key steps:
-
Inhibition of Topoisomerase I: SN-38 binds to the complex formed between topoisomerase I and DNA.[1][2] Topoisomerase I is an enzyme that relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks.
-
Stabilization of the Cleavage Complex: By binding to this complex, SN-38 prevents the re-ligation of the single-strand breaks.[1]
-
Induction of DNA Damage: When the DNA replication machinery encounters this stabilized complex, it leads to the formation of irreversible double-strand breaks.[1][2]
-
Cell Cycle Arrest and Apoptosis: The accumulation of DNA double-strand breaks triggers cell cycle arrest, primarily in the S and G2 phases, and ultimately initiates programmed cell death (apoptosis).
References
A Head-to-Head Comparison of SN38 Delivery Systems: A Guide for Researchers
Disclaimer: Initial searches for "CL2-Mmt-SN38" did not yield specific information. It is presumed that this may be a novel or internal designation for a specific formulation. This guide therefore provides a broader, evidence-based comparison of various delivery systems for SN38 (7-ethyl-10-hydroxycamptothecin), the highly potent active metabolite of irinotecan. The principles and data presented here offer a relevant framework for evaluating any novel SN38-based therapeutic.
SN38 is a powerful topoisomerase I inhibitor with 100 to 1,000 times more potency than its prodrug, irinotecan (CPT-11).[1][2][3][4] However, its clinical application is severely hampered by poor water solubility, instability of its active lactone ring at physiological pH, and significant toxicity.[1][2][3][4][5] To overcome these challenges, various drug delivery systems have been developed to enhance SN38's solubility, stability, bioavailability, and tumor-targeting capabilities, thereby improving its therapeutic index.[1][2][3][4]
This guide offers a head-to-head comparison of prominent SN38 delivery strategies, supported by experimental data from preclinical studies.
Quantitative Comparison of SN38 Delivery Systems
The performance of different SN38 formulations varies significantly based on their composition and design. The following tables summarize key quantitative metrics for several common platforms, including liposomes, polymeric nanoparticles, and nanocrystals.
Table 1: Physicochemical Properties and Drug Loading
| Delivery System | Formulation Details | Average Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Liposomes | SN38-PA Liposome (lipophilic prodrug) | 80.13 | ~99 | Not Reported | [6] |
| Folate-Targeted Liposomes | < 100 | High (not quantified) | Not Reported | [7] | |
| EPC/DOPS Liposomes (Microfluidic) | ~130-150 | High (not quantified) | Not Reported | [8] | |
| Polymeric Nanoparticles | PLGA Nanoparticles | 170.5 | 77.35 | 5.95 | [9] |
| HSA-PLA Nanoparticles | Not Reported | Not Reported | 19 | [10] | |
| APTEDB-SN38 NPs (Peptide-conjugated) | Not Reported | Not Reported | Not Reported | [3] | |
| Nanocrystals | SN-38/NCs-A (High-Pressure Homogenization) | ~250 | Not Applicable | ~100 | [5] |
| SN-38/NCs-B (High-Pressure Homogenization) | ~600 | Not Applicable | ~100 | [5] | |
| Lipid Nanoparticles | NLC-SN38 (Nanostructured Lipid Carrier) | Not Reported | Not Reported | Not Reported | [3] |
| SLN-SN38 (Solid Lipid Nanoparticles) | Not Reported | Not Reported | Not Reported | [3] |
Table 2: In Vitro Cytotoxicity (IC50 Values)
| Delivery System | Cell Line | IC50 Value | Comparison | Reference |
| Nanocrystals (SN-38/NCs-A) | MCF-7 (Breast Cancer) | 0.031 µg/mL | 22.8x more potent than SN38 solution | [5] |
| HepG2 (Liver Cancer) | 0.076 µg/mL | 8.9x more potent than SN38 solution | [5] | |
| HT1080 (Fibrosarcoma) | 0.046 µg/mL | 2.2x more potent than SN38 solution | [5] | |
| Liposomes (SN38-PA) | S180, MCF-7, LLC, HCT-116 | 0.08 - 0.34 µM | 16-328x more potent than CPT-11 | [3][6] |
| Polymeric NPs (HSA-PLA) | Multiple Cancer Cell Lines | 0.5 - 194 nM | Significantly lower than CPT-11 | [10] |
| Lipid Nanoparticles (NLC-SN38) | U87MG (Glioblastoma) | 2.12 µg/mL (24h) | 4x more potent than free SN38 | [3] |
| Lipid Nanoparticles (PEG-SLN) | C-26 (Colon Cancer) | 886.4 nM | 11.5x more potent than SN38 solution | [3] |
Table 3: In Vivo Pharmacokinetics (PK) and Efficacy
| Delivery System | Animal Model | Key PK Parameter (vs. Control) | Antitumor Efficacy | Reference |
| Liposomes (SN38-PA) | Not Specified | AUC of SN38 was 7.5-fold higher than CPT-11 | Tumor inhibition rate 1.61 times that of CPT-11 | [6] |
| Polymeric NPs (SN38-TS) | Neuroblastoma Mouse Model | ~200-fold higher SN38 in tumor vs. irinotecan at 4h | Superior to irinotecan; cures achieved | [11] |
| Polymeric NPs (APTEDB-SN38) | Not Specified | Half-life: 1.877 h vs 0.44 h for CPT-11 | Not Reported | [3] |
| Nanocrystals (SN-38/NCs-A) | Tumor-bearing mice | Higher bioavailability than SN38 solution | Significant inhibition of tumor growth vs. SN38 solution | [5] |
| Prodrug + SMEDDS | Dark Agouti Rat | Equivalent plasma exposure (AUC) to parenteral SN38 | Not Reported | [12] |
Mandatory Visualizations
Signaling Pathway and Drug Action
The primary mechanism of SN38 is the inhibition of DNA topoisomerase I, an essential enzyme for DNA replication and repair. This diagram illustrates the drug's mechanism of action, leading to DNA damage and apoptosis in cancer cells.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Research Progress of SN38 Drug Delivery System in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Progress of SN38 Drug Delivery System in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro and in vivo evaluation of SN-38 nanocrystals with different particle sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel SN38 derivative-based liposome as anticancer prodrug: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SN38-loaded <100 nm targeted liposomes for improving poor solubility and minimizing burst release and toxicity: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel microfluidic liposomal formulation for the delivery of the SN-38 camptothecin: characterization and in vitro assessment of its cytotoxic effect on two tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Albumin-based nanoparticles encapsulating SN-38 demonstrate superior antitumor efficacy compared to irinotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nanoparticle Delivery of an SN38 Conjugate is More Effective Than Irinotecan in a Mouse Model of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enabling Oral SN38-Based Chemotherapy with a Combined Lipophilic Prodrug and Self-Microemulsifying Drug Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of CL2-Mmt-SN38 and CPT-11
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of the novel SN-38 derivative, CL2-Mmt-SN38, and the established anticancer agent, CPT-11 (Irinotecan). Understanding the distinct pharmacokinetic properties of these compounds is crucial for optimizing their therapeutic application and advancing cancer treatment strategies.
CPT-11 is a prodrug that undergoes metabolic activation to its active form, SN-38, a potent topoisomerase I inhibitor. However, the conversion of CPT-11 to SN-38 is inefficient and highly variable among patients. This compound represents a novel approach to directly deliver a derivative of the active metabolite, SN-38, potentially overcoming the limitations associated with CPT-11 metabolism.
While extensive pharmacokinetic data is available for CPT-11 and its metabolite SN-38, public information on the specific pharmacokinetic profile of this compound is limited. It is primarily described as a component of antibody-drug conjugates (ADCs). This guide, therefore, presents a comprehensive overview of the pharmacokinetics of CPT-11 and SN-38, alongside a discussion of the anticipated pharmacokinetic characteristics of this compound based on its nature as an SN-38 derivative and its use in ADCs.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters for CPT-11 and its active metabolite, SN-38, in humans. These values are compiled from various clinical studies and represent a consensus from the available literature. It is important to note that significant inter-individual variability exists for these parameters.
Table 1: Pharmacokinetic Profile of CPT-11 (Irinotecan) in Humans
| Parameter | Value | Reference |
| Terminal Half-life (t½) | 5 - 27 hours | [1][2] |
| Clearance (CL) | 8 - 21 L/h/m² | [1][2] |
| Volume of Distribution (Vd) | 136 - 255 L/m² | [1] |
| Protein Binding | 30% - 68% | |
| Primary Route of Elimination | Biliary and renal excretion | [1] |
Table 2: Pharmacokinetic Profile of SN-38 (Active Metabolite) in Humans
| Parameter | Value | Reference |
| Terminal Half-life (t½) | 6 - 30 hours | [1] |
| Clearance (CL) | Data not consistently reported | |
| Volume of Distribution (Vd) | Data not consistently reported | |
| Protein Binding | ~95% | [1] |
| Primary Route of Elimination | Glucuronidation and biliary excretion | [1] |
Note on this compound: As a derivative of SN-38, the pharmacokinetic profile of this compound, once cleaved from its delivery vehicle (e.g., an antibody), is expected to be similar to that of SN-38. However, the overall pharmacokinetics will be predominantly governed by the characteristics of the carrier molecule. When incorporated into an antibody-drug conjugate like hRS7-CL2-SN-38, the half-life of the conjugate is significantly longer, reflecting the pharmacokinetics of the antibody.
Experimental Protocols
The determination of CPT-11 and SN-38 concentrations in biological matrices is essential for pharmacokinetic studies. High-performance liquid chromatography (HPLC) with fluorescence detection is the most commonly employed analytical method.
Key Experiment: Quantification of CPT-11 and SN-38 in Human Plasma
Methodology:
-
Sample Collection: Whole blood samples are collected from patients at various time points after drug administration into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.
-
Sample Preparation:
-
Chromatographic Separation:
-
An aliquot of the supernatant is injected into a reverse-phase HPLC system.
-
A C18 column is typically used for the separation of CPT-11 and SN-38.[3][4]
-
A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is employed to achieve optimal separation.[5]
-
-
Detection:
-
Quantification:
Mandatory Visualizations
CPT-11 Metabolic Pathway
The following diagram illustrates the metabolic conversion of CPT-11 to its active metabolite SN-38 and its subsequent inactivation and elimination pathways.
References
- 1. Clinical pharmacokinetics of irinotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I dose-finding and pharmacokinetic trial of irinotecan hydrochloride (CPT-11) using a once-every-three-week dosing schedule for patients with advanced solid tumor malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-performance liquid chromatographic analysis of the anticancer drug irinotecan (CPT-11) and its active metabolite SN-38 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatographic determination of irinotecan (CPT-11) and its active metabolite (SN-38) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sensitive HPLC-fluorescence method for irinotecan and four major metabolites in human plasma and saliva: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of CL2-Linked SN-38 Antibody-Drug Conjugates Across Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the efficacy of antibody-drug conjugates (ADCs) utilizing the potent topoisomerase I inhibitor, SN-38, linked via a CL2-type linker. The focus is on the preclinical performance of these ADCs across various cancer models, offering a comparative analysis against other therapeutic alternatives, supported by experimental data and detailed methodologies.
Introduction to SN-38 and CL2-Linker Technology
SN-38, the active metabolite of irinotecan, is a powerful anti-cancer agent with cytotoxic activity 100 to 1,000 times greater than its parent drug.[1][2] However, its clinical application has been hindered by poor solubility and stability. The development of ADCs, which pair the high potency of cytotoxic agents like SN-38 with the target specificity of monoclonal antibodies (mAbs), represents a significant advancement in cancer therapy. A critical component of these ADCs is the linker that connects the antibody to the cytotoxic payload. The CL2 and its derivative, CL2A, are hydrolyzable linkers designed to be stable in circulation and release the SN-38 payload in the tumor microenvironment.[1][3] This targeted delivery mechanism aims to enhance the therapeutic index by maximizing efficacy at the tumor site while minimizing systemic toxicity. One of the most prominent examples of this technology is Sacituzumab govitecan, which employs an anti-Trop-2 antibody, a CL2A linker, and an SN-38 payload.[1][4]
Comparative Efficacy of SN-38 ADCs: In Vitro Studies
The in vitro cytotoxicity of SN-38 and its ADC formulations has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a compound in inhibiting cell growth. The following table summarizes the IC50 values for various SN-38 ADCs in different cancer cell lines.
| Cancer Type | Cell Line | ADC (Target) | Linker | IC50 (nM) | Reference |
| Ovarian Cancer | SKOV-3 | Trastuzumab-SN-38 (HER2) | - | 4.4 - 5.2 | [5] |
| Primary EOC cell lines | Sacituzumab govitecan (Trop-2) | CL2A | Significantly lower than control ADC | [6] | |
| Colon Cancer | COLO 205 | hRS7-SN-38 (Trop-2) | CL2/CL2A | ~2.2 | [3] |
| HCT-116 | SN-38 (free drug) | - | Low nM range | [7][8] | |
| KM12C, KM12SM, KM12L4a | SN-38 (free drug) | - | Potent activity observed | [9] | |
| Lung Cancer | Calu-3 | hRS7-SN-38 (Trop-2) | CL2/CL2A | ~2.2 | [3] |
| A549, H358 | SN-38 (free drug) | - | Nanomolar concentrations | [2] | |
| Pancreatic Cancer | Capan-1 | hRS7-SN-38 (Trop-2) | CL2/CL2A | ~2.2 | [3] |
| BxPC-3 | hRS7-SN-38 (Trop-2) | CL2A | Significant cytotoxicity | [3] | |
| Breast Cancer | BCap37, MCF-7 | OEG-SN38 micelles | - | 0.27 - 0.30 µg/mL | [5] |
| Oral Squamous Cell Carcinoma | HSC-2, HSC-4 | SN-38 (free drug) | - | High cytotoxicity | [10] |
| Hematological Malignancies | Raji (Lymphoma) | Epratuzumab-SN-38 (CD22) | CL2A | 3.2 | [11] |
Comparative Efficacy of SN-38 ADCs: In Vivo Studies
Preclinical in vivo studies using xenograft models provide crucial insights into the anti-tumor activity and overall efficacy of SN-38 ADCs. The following table summarizes key findings from various in vivo experiments.
| Cancer Type | Xenograft Model | ADC (Target) | Linker | Key Efficacy Outcomes | Reference |
| Uterine & Ovarian Carcinosarcoma | Primary CS xenografts | Sacituzumab govitecan (Trop-2) | CL2A | Significant tumor growth inhibition and improved overall survival compared to controls. | [1] |
| Low-Grade Serous Ovarian Cancer | PDX model | Sacituzumab govitecan (Trop-2) | CL2A | Significant tumor growth inhibition in a chemo-resistant model; median survival not reached in treated group vs. 25 days in control. | [12] |
| Epithelial Ovarian Cancer | EOC xenografts | Sacituzumab govitecan (Trop-2) | CL2A | Impressive anti-tumor activity against chemotherapy-resistant xenografts. | [6] |
| Non-Small Cell Lung Cancer | Calu-3 | hRS7-SN-38 (Trop-2) | CL2 | Complete tumor regression in a high percentage of animals. | [3] |
| Colorectal Cancer | COLO 205 | hRS7-SN-38 (Trop-2) | CL2 | Significant tumor growth inhibition compared to non-targeting ADC. | [3] |
| Pancreatic Cancer | Capan-1, BxPC-3 | hRS7-SN-38 (Trop-2) | CL2/CL2A | Significant inhibition of tumor growth. | [3] |
| Hematological Malignancies | Ramos (Lymphoma) | Epratuzumab-SN-38 (CD22) | CL2A | Elimination of a majority of well-established xenografts at non-toxic doses. | [13] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and the cytotoxic effects of a compound.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and incubated overnight to allow for cell attachment.[14]
-
Compound Treatment: Cells are treated with serial dilutions of the SN-38 ADC, free SN-38, a non-targeting control ADC, and a vehicle control.
-
Incubation: The plates are incubated for a period of 48 to 144 hours, depending on the cell line and the payload's mechanism of action.[14]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 1-4 hours. Live cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.[14]
-
Solubilization: A solubilizing agent (e.g., SDS-HCl) is added to dissolve the formazan crystals.[14]
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control group, and the IC50 value is determined by plotting cell viability against the compound concentration.
In Vivo Xenograft Efficacy Study
This protocol outlines a typical in vivo study to evaluate the anti-tumor efficacy of an SN-38 ADC.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells are subcutaneously injected into the flanks of the mice. Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[15]
-
Grouping and Treatment: Mice are randomized into different treatment groups: SN-38 ADC, a non-targeting control ADC, the parent drug (e.g., irinotecan), and a vehicle control. The compounds are administered intravenously at specified doses and schedules (e.g., twice weekly for three weeks).[1][3]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Monitoring: Animal body weight and general health are monitored throughout the study.
-
Endpoint: The study may be terminated when tumors in the control group reach a certain size, or based on a predetermined time point. Survival studies may also be conducted.
-
Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to compare the efficacy between different treatment groups.
Signaling Pathway and Mechanism of Action
SN-38 exerts its cytotoxic effect by inhibiting topoisomerase I, a crucial enzyme involved in DNA replication and transcription.
Caption: Mechanism of action of SN-38 antibody-drug conjugates.
Experimental Workflow
The development and evaluation of an SN-38 ADC follows a structured workflow from in vitro characterization to in vivo efficacy testing.
Caption: Preclinical evaluation workflow for SN-38 ADCs.
Logical Relationship: Improving the Therapeutic Index
The core principle behind SN-38 ADCs is to improve the therapeutic index of SN-38 by enhancing its delivery to tumor cells while minimizing exposure to healthy tissues.
Caption: Rationale for developing SN-38 ADCs to improve therapeutic index.
Conclusion
The preclinical data strongly support the efficacy of SN-38-based antibody-drug conjugates across a variety of solid and hematological malignancies. The use of cleavable linkers like CL2 and CL2A allows for the targeted delivery and release of the highly potent SN-38 payload within the tumor microenvironment, leading to significant anti-tumor activity in both in vitro and in vivo models. These findings have paved the way for the clinical development and approval of drugs like Sacituzumab govitecan, offering a promising therapeutic option for patients with difficult-to-treat cancers. Further research continues to explore novel linker-payload technologies and new antibody targets to expand the application of SN-38 ADCs in oncology.
References
- 1. Preclinical activity of sacituzumab govitecan (IMMU-132) in uterine and ovarian carcinosarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase I inhibitor SN-38 effectively attenuates growth of human non-small cell lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Humanized anti-Trop-2 IgG-SN-38 conjugate for effective treatment of diverse epithelial cancers: Preclinical studies in human cancer xenograft models and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Progress of SN38 Drug Delivery System in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer effect of SN-38 on colon cancer cell lines with different metastatic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of type of cell death induced by topoisomerase inhibitor SN-38 in human oral squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Preclinical activity of sacituzumab govitecan in TROP2-positive low-grade serous ovarian cancer patient-derived xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 15. dovepress.com [dovepress.com]
Safety Operating Guide
Navigating the Safe Disposal of CL2-Mmt-SN38: A Procedural Guide
Researchers and drug development professionals handling the potent compound CL2-Mmt-SN38 must adhere to stringent safety and disposal protocols. Given its classification for acute oral toxicity and as a hazard to aquatic life, proper end-of-lifecycle management is critical to ensure personnel safety and environmental protection.[1] This guide provides essential information on the operational and disposal plans for this compound, emphasizing safe handling, emergency procedures, and mandated disposal methods.
Hazard Profile and Safety Precautions
This compound is a derivative of SN-38, the active metabolite of Irinotecan, a topoisomerase I inhibitor used in cancer chemotherapy.[2][3][4] SN-38 itself is noted for being up to 1000 times more active than its parent compound, Irinotecan.[5] The safety data sheet (SDS) for this compound specifies that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] The parent compound, SN-38, is also classified as toxic if swallowed, causes skin and serious eye irritation, is suspected of causing genetic defects, and may cause respiratory irritation.[6][7]
Due to these hazards, the use of full personal protective equipment (PPE) is mandatory when handling this compound. This includes protective gloves, impervious clothing, and eye protection.[7] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[1][7]
Table 1: Hazard Classification for this compound and SN-38
| Hazard Classification | This compound | SN-38 |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed)[1] | Category 3 (Toxic if swallowed)[6][7] |
| Skin Irritation | - | Category 2 (Causes skin irritation)[6] |
| Eye Irritation | - | Category 2A (Causes serious eye irritation)[6] |
| Germ Cell Mutagenicity | - | Category 2 (Suspected of causing genetic defects)[6] |
| Specific Target Organ Toxicity | - | Category 3 (May cause respiratory irritation)[6] |
| (Single Exposure) | ||
| Specific Target Organ Toxicity | - | Category 1 (Causes damage to organs through prolonged or repeated exposure)[6] |
| (Repeated Exposure) | ||
| Acute Aquatic Toxicity | Category 1 (Very toxic to aquatic life)[1] | - |
| Chronic Aquatic Toxicity | Category 1 (Very toxic to aquatic life with long lasting effects)[1] | - |
Experimental Protocol: Spill Management and Decontamination
In the event of a spill, immediate action is necessary to contain the material and prevent exposure and environmental release. A detailed protocol for managing spills of this compound is as follows:
1. Evacuate and Secure the Area:
-
Immediately alert personnel in the vicinity and evacuate the area.
-
Restrict access to the contaminated zone.
2. Don Appropriate PPE:
-
Before re-entering the area, ensure you are wearing the appropriate PPE, including a respirator, chemical-resistant gloves, a lab coat or disposable gown, and safety goggles.
3. Contain the Spill:
-
For liquid spills, use an absorbent material such as diatomite or universal binders to soak up the solution.[1][7]
-
For solid spills, carefully cover the material with a damp paper towel to avoid raising dust.
4. Decontaminate Surfaces:
-
Once the spilled material has been absorbed or contained, decontaminate the affected surfaces.
-
The SDS for this compound recommends scrubbing surfaces and equipment with alcohol.[1]
5. Collect and Dispose of Contaminated Materials:
-
Carefully collect all contaminated materials, including absorbent pads, paper towels, and any contaminated PPE.
-
Place all waste into a clearly labeled, sealed container designated for hazardous chemical waste.
-
Dispose of the contaminated material through an approved waste disposal plant.[1]
Mandatory Disposal Procedure
The proper disposal of this compound is not merely a recommendation but a mandatory requirement to prevent environmental contamination and comply with regulations. The SDS for this compound explicitly states to "Dispose of contents/ container to an approved waste disposal plant."[1] It is crucial to note that direct release into the environment, including drains or water courses, must be strictly avoided.[1][7]
Workflow for this compound Waste Management
Caption: Workflow for the safe handling and disposal of this compound waste.
Emergency Procedures
In case of accidental exposure, the following first aid measures should be taken immediately:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin thoroughly with large amounts of water. Seek medical attention.[1]
-
Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
By adhering to these stringent safety and disposal protocols, research facilities can mitigate the risks associated with this compound, ensuring a safe working environment and responsible environmental stewardship.
References
- 1. This compound|1084888-82-3|MSDS [dcchemicals.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|CAS 1084888-82-3|DC Chemicals [dcchemicals.com]
- 5. SN-38 - Wikipedia [en.wikipedia.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
